METHYL 2-MERCAPTOTHIAZOLE-5-CARBOXYLATE
Description
Properties
IUPAC Name |
methyl 2-sulfanylidene-3H-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2S2/c1-8-4(7)3-2-6-5(9)10-3/h2H,1H3,(H,6,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRXUJEOECCTYLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC(=S)S1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70728466 | |
| Record name | Methyl 2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70728466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885685-70-1 | |
| Record name | Methyl 2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70728466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
METHYL 2-MERCAPTOTHIAZOLE-5-CARBOXYLATE IUPAC name
Technical Monograph: Methyl 2-sulfanyl-1,3-thiazole-5-carboxylate
Content Type: Technical Reference & Experimental Guide Target Audience: Medicinal Chemists, Process Chemists, and Structural Biologists[1]
Nomenclature & Structural Dynamics
The precise identification of this molecule requires navigating the intersection of IUPAC recommendations and the practical realities of heterocyclic tautomerism. While "Methyl 2-mercaptothiazole-5-carboxylate" is the common trade name, it fails to capture the dominant structural state of the molecule in solution.
Systematic IUPAC Designation
According to the current IUPAC Blue Book (P-65.1), esters are named by placing the alkyl group of the esterifying alcohol first, followed by the anionic form of the acid. The parent heterocycle is 1,3-thiazole, numbered starting from the sulfur atom (position 1) to the nitrogen (position 3).[1]
-
Preferred IUPAC Name (PIN): Methyl 2-sulfanyl-1,3-thiazole-5-carboxylate[1]
-
CAS Registry Number: 61759-61-3 (Generic for esters, specific methyl derivative requires verification against local registry, often indexed under the acid 14527-41-4 derivatives).[1]
-
SMILES: COC(=O)c1cncs1S (Thiol form) | COC(=O)C1=CN=C(S1)S
The Tautomeric Imperative: Thione vs. Thiol
In both solid-state and polar solutions (DMSO, MeOH), this compound predominantly exists as the thione tautomer (2-thioxo form) rather than the thiol.[1] This is driven by the stabilization energy of the thioamide resonance in the ring.
-
Thione Name: Methyl 2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate[1]
-
Implication: The proton resides on the Ring Nitrogen (N3), not the Sulfur. This dictates reactivity: the sulfur is a "soft" nucleophile (thiolate character), while the nitrogen is less nucleophilic due to the electron-withdrawing ester at C5.[1]
Figure 1: Tautomeric Equilibrium & Reactivity Nodes
Caption: The equilibrium heavily favors the thione (Right), but S-alkylation proceeds via the thiolate anion generated in situ.
Synthetic Strategy & Protocol
While the Hantzsch thiazole synthesis (cyclization of
The most robust, self-validating protocol for research applications is the Acid-Catalyzed Esterification of the commercially available 2-mercapto-1,3-thiazole-5-carboxylic acid.[1] This method avoids the formation of the 2-aminothiazole byproduct common in de novo ring synthesis.
Protocol: Fischer Esterification to Methyl 2-sulfanyl-1,3-thiazole-5-carboxylate
Objective: Synthesis of high-purity methyl ester from the carboxylic acid precursor.
Reagents:
-
2-Mercapto-1,3-thiazole-5-carboxylic acid (1.0 eq) [CAS: 14527-41-4][1]
-
Methanol (Anhydrous, 20 vol)[1]
-
Thionyl Chloride (SOCl₂, 1.5 eq) OR Sulfuric Acid (H₂SO₄, cat.)[1]
-
Safety Note: SOCl₂ generates HCl gas and SO₂.[1] Perform in a fume hood.
Step-by-Step Methodology:
-
Activation: In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend the 2-mercapto-1,3-thiazole-5-carboxylic acid (e.g., 5.0 g) in anhydrous methanol (100 mL).
-
Reagent Addition: Cool the suspension to 0°C in an ice bath. Add Thionyl Chloride dropwise over 20 minutes.[1]
-
Reflux: Remove the ice bath and heat the mixture to reflux (65°C) for 4–6 hours.
-
Monitoring: Monitor by TLC (System: 5% MeOH in DCM). The starting acid (polar, baseline) should disappear, replaced by a less polar UV-active spot (R_f ~ 0.4-0.5).[1]
-
-
Workup:
-
Cool to room temperature.[1]
-
Concentrate the solvent under reduced pressure (Rotavap) to ~10% volume.[1]
-
Pour the residue into ice-cold water (100 mL). The product often precipitates as a pale yellow solid.[1]
-
If no precipitate: Neutralize carefully with saturated NaHCO₃ (to pH 7) and extract with Ethyl Acetate (3 x 50 mL).[1]
-
-
Purification:
Yield Expectation: 85–92%.
Reactivity Profile: The Ambident Nucleophile
For drug development, this molecule is a scaffold.[1][2][4] The primary challenge is Regioselectivity during functionalization. The 2-position contains the S/N ambident nucleophile system.[1]
S-Alkylation vs. N-Alkylation
-
S-Alkylation (Thermodynamic): Favored under basic conditions with "soft" alkyl halides (e.g., Benzyl bromide, Methyl iodide) in polar aprotic solvents (DMF, Acetone).[1]
-
N-Alkylation (Kinetic): Can occur with hard electrophiles or specific solvent effects, but is generally disfavored due to the steric hindrance and electronic deactivation from the 5-ester group.[1]
Experimental Workflow: Regioselective S-Functionalization
Caption: Workflow for ensuring S-alkylation dominance. Use of Acetone/K2CO3 typically ensures >95% S-selectivity.[1]
Characterization Data
When validating the synthesized or purchased compound, the following spectroscopic signatures are diagnostic.
| Technique | Feature | Expected Value / Signal | Interpretation |
| 1H NMR | H-4 (Ring) | Deshielded by adjacent N and C=O.[1] Diagnostic of the thiazole ring. | |
| 1H NMR | -OCH3 | Methyl ester protons.[1] | |
| 1H NMR | -SH / -NH | Often invisible due to exchange; confirms thione form if very downfield.[1] | |
| 13C NMR | C=O | Carbonyl carbon.[1] | |
| 13C NMR | C-2 (C=S) | Thione carbon (most deshielded).[1] | |
| IR | C=O Stretch | 1710 – 1730 cm⁻¹ | Strong ester band.[1] |
| IR | C=N / C=C | 1450 – 1550 cm⁻¹ | Thiazole ring skeletal vibrations.[1] |
References
-
IUPAC Nomenclature Rules
-
Thiazole Tautomerism
-
Synthetic Protocol (Esterification)
-
Reactivity (S-Alkylation)
Sources
- 1. Mercaptobenzothiazole - Wikipedia [en.wikipedia.org]
- 2. Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
Technical Guide: Solubility Profile of Methyl 2-Mercaptothiazole-5-Carboxylate
The following technical guide details the solubility profile, physicochemical properties, and handling protocols for Methyl 2-mercaptothiazole-5-carboxylate , a critical intermediate in the synthesis of kinase inhibitors (e.g., Dasatinib analogs) and NLRP3 inflammasome inhibitors.
Executive Summary
Methyl 2-mercaptothiazole-5-carboxylate (CAS: 885685-70-1 ; Note: CAS may vary by supplier or salt form) is a functionalized heterocyclic building block.[1] Its utility stems from the dual reactivity of the C2-thiol/thione group and the C5-ester moiety.
For synthesis professionals, the critical solubility characteristic is its pH-dependent aqueous solubility , driven by the acidity of the mercapto group (pKa ~6.5–7.5). This property allows for efficient "acid-base swing" purification, minimizing the need for chromatography. However, the compound exhibits significant oxidative instability in solution, readily forming insoluble disulfides if not handled under inert atmospheres.
Physicochemical Characterization
Molecular Identity & Tautomerism
The solubility behavior is governed by the tautomeric equilibrium between the thiol (mercapto) and thione forms. In the solid state and polar solvents, the thione form often predominates, influencing dissolution kinetics.
| Property | Value / Description |
| Molecular Formula | C₆H₅NO₂S₂ |
| Molecular Weight | 175.23 g/mol |
| Appearance | Pale yellow to tan crystalline powder |
| LogP (Predicted) | ~1.2 – 1.6 (Moderate Lipophilicity) |
| pKa (Thiol) | ~6.8 – 7.2 (Acidic proton on Sulfur/Nitrogen) |
| H-Bond Donors | 1 (Thiol/Thione NH) |
| H-Bond Acceptors | 4 (N, S, Carbonyl O, Ether O) |
Tautomeric Equilibrium Visualization
The following diagram illustrates the equilibrium that dictates solubility. The thione form is more polar, while the thiol form is the reactive species in S-alkylation.
Solubility Profile
Solvent Compatibility Matrix
The ester moiety provides solubility in organic solvents, while the mercapto group limits solubility in non-polar hydrocarbons.
| Solvent Class | Specific Solvent | Solubility Rating | Operational Notes |
| Polar Aprotic | DMSO, DMF, DMAc | High (>100 mg/mL) | Preferred for stock solutions. Stable if dry; wet DMSO can promote oxidation. |
| Chlorinated | DCM, Chloroform | Moderate (20–50 mg/mL) | Good for reactions (e.g., chlorination with NCS). May require gentle warming. |
| Alcohols | Methanol, Ethanol | Moderate (10–30 mg/mL) | Solubility increases significantly with temperature. Useful for recrystallization. |
| Esters | Ethyl Acetate | Low-Moderate | Often used as an extraction solvent, but efficiency is lower than DCM. |
| Aqueous (Neutral) | Water (pH 7) | Insoluble (<1 mg/mL) | Hydrophobic ester dominates. |
| Aqueous (Basic) | 0.5M NaOH / Na₂CO₃ | Soluble | Forms the thiolate salt. Caution: Prolonged exposure hydrolyzes the ester. |
| Hydrocarbons | Hexanes, Heptane | Insoluble | Excellent antisolvent for precipitation. |
The "Acid-Base Swing" Phenomenon
The most distinct solubility feature is the compound's ability to dissolve in mild base and precipitate upon acidification.
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Mechanism: Deprotonation of the -SH/NH group forms a water-soluble anion.
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Utility: This allows for the removal of non-acidic impurities (by filtration of the basic solution) and water-soluble impurities (which stay in the filtrate after acidification).
Experimental Methodologies
Protocol: Solubility-Based Purification
This workflow utilizes the solubility profile to purify the crude intermediate without chromatography.
Reagents:
-
Crude Methyl 2-mercaptothiazole-5-carboxylate
-
5% Aqueous Sodium Carbonate (Na₂CO₃)
-
1N Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
Step-by-Step Workflow:
-
Dissolution: Suspend the crude solid in 5% Na₂CO₃ (approx. 10 volumes). Stir for 15 minutes. The thiolate salt should dissolve, producing a yellow/orange solution.
-
Filtration: Filter the mixture through a Celite pad to remove insoluble byproducts (e.g., disulfides or unreacted starting materials).
-
Precipitation: Cool the filtrate to 0–5°C. Slowly add 1N HCl dropwise with vigorous stirring until pH reaches ~3–4.
-
Isolation: The product will precipitate as a pale solid. Stir for 30 minutes to ensure complete crystallization.
-
Wash: Filter the solid and wash with cold water (to remove salts) followed by cold hexanes (to aid drying).
Protocol: Solubility Determination (Visual)
For rapid assessment during process development:
-
Weigh 10 mg of compound into a 4 mL vial.
-
Add solvent in 100 µL increments (starting with 100 µL = 10 vol).
-
Vortex for 1 minute and sonicate for 5 minutes between additions.
-
Endpoint: Clear solution with no visible particulates.
-
<100 µL (10 vol): High Solubility
-
100–500 µL (10–50 vol): Moderate Solubility
-
>1000 µL (>100 vol): Low Solubility
-
Handling & Stability Risks
Oxidation-Induced Insolubility
A common issue is the "disappearance" of solubility over time. This is often due to the oxidation of the monomeric thiol to the dimeric disulfide , which is significantly less soluble in most solvents.
-
Mechanism:
-
Prevention:
-
Store solid under Nitrogen/Argon at -20°C.
-
Degas solvents (sparge with N₂) before dissolving.
-
Add trace reducing agents (e.g., DTT or TCEP) if using in biological assays.
-
Reaction Workflow Visualization
The following diagram maps the solubility logic to common downstream reactions (e.g., Dasatinib intermediate synthesis).
References
-
Guidechem . (n.d.). Methyl 2-Mercaptothiazole-5-carboxylate CAS 885685-70-1.[1] Retrieved from [1]
-
Inflazome Limited . (2019).[2] Compounds and compositions for treating conditions associated with NLRP3 activity. Patent WO2019/081657. (Describes synthesis using NCS in DCM). Retrieved from
-
Merck Millipore . (n.d.). 2-Mercaptobenzothiazole (Analogous Solubility Data). Retrieved from
-
National Center for Biotechnology Information . (n.d.). PubChem Compound Summary for Methyl 2-aminothiazole-5-carboxylate (Structural Analog). Retrieved from
-
Bristol-Myers Squibb . (2000). Process and intermediates for the preparation of Dasatinib. (Describes thiazole carboxylate handling). Retrieved from
Sources
Methyl 2-Mercaptothiazole-5-Carboxylate: A Technical Guide on its Latent Biological Activities and Mechanistic Pathways
Abstract
Methyl 2-mercaptothiazole-5-carboxylate is a heterocyclic organic compound with a growing profile in the field of biochemical research. While historically utilized as a precursor in industrial synthesis, recent investigations have begun to shed light on its potential as a modulator of key biological pathways. This technical guide provides a comprehensive overview of the current understanding of its mechanism of action, drawing upon existing literature on closely related thiazole and mercaptobenzothiazole derivatives. The focus is on its potential as an enzyme inhibitor and its implications for drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering a foundational understanding and practical methodologies for further investigation.
Introduction to Methyl 2-Mercaptothiazole-5-Carboxylate
Methyl 2-mercaptothiazole-5-carboxylate belongs to the thiazole class of compounds, which are heterocyclic molecules containing both sulfur and nitrogen. The broader family of 2-mercaptobenzothiazoles (MBTs) are recognized for their significant industrial and biological activities.[1] Industrially, MBTs are used as vulcanization accelerators in the rubber industry, corrosion inhibitors for various metals, and as intermediates in the production of pesticides and other chemicals.[2][3][4][5]
From a biological perspective, the thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. Derivatives of 2-mercaptobenzothiazole have demonstrated a wide array of pharmacological effects, including antimicrobial, antifungal, antitumor, and anti-inflammatory properties.[1] These activities are often attributed to their ability to act as mechanism-based inhibitors of various enzymes.[1] While direct research on the mechanism of action of Methyl 2-mercaptothiazole-5-carboxylate is still emerging, the extensive data on related compounds provides a strong basis for predicting its biological targets and pathways.
Postulated Mechanism of Action: Enzyme Inhibition
The primary mechanism of action for many biologically active thiazole and mercaptobenzothiazole derivatives is through the inhibition of key enzymes.[1] This inhibition can be competitive, non-competitive, or mechanism-based, leading to the modulation of critical cellular pathways.
Inhibition of Protein Kinases
Protein kinases are a large family of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[6] Thiazole-containing compounds have shown significant promise as protein kinase inhibitors.[6] For instance, certain thiazole derivatives have demonstrated potent inhibitory effects on B-RAFV600E kinase, a key driver in some melanomas.[6] Another study highlighted a thiazole derivative that effectively blocked the vascular endothelial growth factor receptor-2 (VEGFR-2), a critical component in angiogenesis.[7] Given its structural similarities, it is plausible that Methyl 2-mercaptothiazole-5-carboxylate could also interact with the ATP-binding site of various protein kinases, thereby disrupting downstream signaling pathways involved in cell proliferation and survival.
Inhibition of Metabolic Enzymes
Thiazole derivatives have also been identified as inhibitors of enzymes involved in cellular metabolism.
-
Lactate Dehydrogenase A (LDHA): Cancer cells often exhibit altered metabolism, characterized by increased glycolysis even in the presence of oxygen (the Warburg effect). LDHA is a key enzyme in this process, and its inhibition is a promising strategy for cancer therapy. A series of thiazole-based compounds have been designed and synthesized as inhibitors of human LDHA.[8]
-
β-ketoacyl-acyl carrier protein synthase III (FabH): This enzyme is essential for fatty acid synthesis in bacteria. Thiazole derivatives have been developed as potent inhibitors of FabH, demonstrating antibacterial activity.[9]
-
Acetylcholinesterase (AChE): This enzyme is a key target in the treatment of Alzheimer's disease. Novel thiazole-based derivatives have been synthesized and shown to be potent inhibitors of AChE.[10]
The mercapto group and the carboxylate moiety of Methyl 2-mercaptothiazole-5-carboxylate could potentially interact with active site residues of these and other enzymes, leading to their inhibition.
Antimicrobial and Antifungal Activity
The antimicrobial and antifungal properties of 2-mercaptobenzothiazoles are well-documented.[1] One proposed mechanism for their antifungal action is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[1] The accumulation of precursor molecules like squalene and lanosterol is observed in fungi treated with these compounds, indicating a blockage in the ergosterol pathway.[1] It is hypothesized that Methyl 2-mercaptothiazole-5-carboxylate may exert similar effects on pathogenic fungi.
Experimental Protocols for Mechanistic Elucidation
To validate the hypothesized mechanisms of action for Methyl 2-mercaptothiazole-5-carboxylate, a series of well-defined experiments are necessary. The following protocols provide a starting point for researchers.
Enzyme Inhibition Assays
Objective: To determine the inhibitory potential of Methyl 2-mercaptothiazole-5-carboxylate against a panel of relevant enzymes (e.g., protein kinases, LDHA, AChE).
Methodology:
-
Enzyme and Substrate Preparation: Obtain purified recombinant enzymes and their corresponding substrates from commercial sources or through in-house expression and purification. Prepare stock solutions of the enzyme and substrate in the appropriate assay buffer.
-
Compound Preparation: Prepare a stock solution of Methyl 2-mercaptothiazole-5-carboxylate in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations for testing.
-
Assay Procedure (Example: Kinase Assay):
-
In a 96-well plate, add the assay buffer, the kinase, and varying concentrations of Methyl 2-mercaptothiazole-5-carboxylate or a known inhibitor (positive control).
-
Initiate the reaction by adding the substrate and ATP.
-
Incubate the plate at the optimal temperature for the enzyme.
-
Stop the reaction and measure the product formation using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Cellular Proliferation Assays
Objective: To assess the effect of Methyl 2-mercaptothiazole-5-carboxylate on the growth of cancer cell lines.
Methodology:
-
Cell Culture: Culture the desired cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in the appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of Methyl 2-mercaptothiazole-5-carboxylate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Viability Assessment (e.g., MTT Assay):
-
Add MTT solution to each well and incubate to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent.
-
Measure the absorbance at a specific wavelength using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value for cell growth inhibition.
Visualization of Pathways and Workflows
Postulated Signaling Pathway Inhibition
Caption: Postulated inhibitory effects of Methyl 2-mercaptothiazole-5-carboxylate (MTC).
Experimental Workflow for Enzyme Inhibition Assay
Caption: Workflow for determining the IC50 of an enzyme inhibitor.
Quantitative Data Summary
| Compound Class | Target Enzyme | Reported Activity (IC50) | Reference |
| Thiazole Derivatives | B-RAFV600E Kinase | 23.1 ± 1.2 nM | [6] |
| Thiazole Derivatives | VEGFR-2 | 0.15 µM | [7] |
| Thiazole Derivatives | hLDHA | 1.65–8.60 μM (in cell lines) | [8] |
| Thiazole Derivatives | FabH | 5.8 µM to 48.1 µM | [9] |
| Thiazole Derivatives | Acetylcholinesterase | 103.24 nM | [10] |
Conclusion and Future Directions
Methyl 2-mercaptothiazole-5-carboxylate represents a promising, yet underexplored, molecule with the potential for significant biological activity. Based on the extensive research into related thiazole and mercaptobenzothiazole compounds, its primary mechanism of action is likely to be through the inhibition of key enzymes involved in critical cellular pathways. The experimental protocols and conceptual frameworks provided in this guide offer a robust starting point for researchers to systematically investigate its therapeutic potential. Future research should focus on a broad screening against a panel of enzymes, followed by more detailed mechanistic studies for the most promising targets. Furthermore, structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of this compound for future drug development efforts.
References
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Azam, M. A., & Suresh, B. (2012). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Scientia Pharmaceutica, 80(4), 789–823. Available from: [Link]
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Kelly, G. (2025, August 6). 2-Mercaptobenzothiazole and its Derivatives: Syntheses, Reactions and Applications. IntechOpen. Available from: [Link]
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Ataman Kimya. 2-MERCAPTOBENZOTHIAZOLE (MBT). Available from: [Link]
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Miljøstyrelsen. 2- Mercapto- benzothiazole (MBT). Available from: [Link]
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European Commission. Opinion of the Scientific Committee on Consumer Products (SCCP) on 2-Mercaptobenzothiazole (MBT) (sensitisation only). Available from: [Link]
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Nowacka, M., & Gancarczyk, K. (2024, January 2). Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. Materials, 17(1), 234. Available from: [Link]
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IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2018). 2-MERCAPTOBENZOTHIAZOLE. In Some Chemicals Used as Solvents and in Polymer Manufacture. International Agency for Research on Cancer. Available from: [Link]
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Wikipedia. Mercaptobenzothiazole. Available from: [Link]
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The MAK Collection for Occupational Health and Safety. (2025, March 31). 2-Mercaptobenzothiazole. Publisso. Available from: [Link]
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Abdel-Ghani, T. M., & El-Sayed, W. M. (2024, November 19). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Future Journal of Pharmaceutical Sciences, 10(1), 1-24. Available from: [Link]
-
Singh, S., Kumar, A., Singh, R. K., & Singh, P. K. (2023, May 10). Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. ACS Omega, 8(20), 17897–17911. Available from: [Link]
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Al-Ostath, A. I., Al-Tamimi, A. M., Gomaa, H. A. M., El-Sayed, W. M., & Abdel-Ghani, T. M. (2023, October 27). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Crystals, 13(11), 1546. Available from: [Link]
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Zitko, J., Dolezal, M., & Kunes, J. (2019, June 1). Design and synthesis of thiazole derivatives as potent FabH inhibitors with antibacterial activity. Bioorganic & Medicinal Chemistry, 27(12), 2549-2556. Available from: [Link]
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Al-Tamimi, A. M., Al-Ostath, A. I., Gomaa, H. A. M., & El-Sayed, W. M. (2021, July 19). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega, 6(30), 19688–19698. Available from: [Link]
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Thiazole Chronicles: From Hantzsch to C-H Activation in Drug Discovery
The Thiazole Chronicles is a technical guide designed to bridge the gap between historical synthetic organic chemistry and modern structure-based drug design. This document synthesizes over a century of chemical evolution, from the 19th-century bench of Arthur Hantzsch to the cryo-EM structures of modern kinase inhibitors.
Executive Summary
The thiazole ring (1,3-thiazole) is a five-membered heterocyclic pharmacophore defined by the synergy between a pyridine-like nitrogen and a thiophene-like sulfur. This unique electronic architecture allows thiazoles to serve as bioisosteres, metabolic "warheads," and DNA intercalators. This guide explores the discovery, synthetic evolution, and medicinal application of thiazole compounds, providing reproducible protocols and mechanistic insights for the modern scientist.
Part 1: The Historical & Synthetic Foundation
The story of thiazole is one of synthetic necessity driving biological discovery. While nature utilized the thiazole ring in Thiamine (Vitamin B1) for eons, it was not until the late 19th century that chemists could reliably construct the scaffold.
The Hantzsch Synthesis (1887)
In 1887, Arthur Hantzsch published the condensation of
Mechanistic Insight:
The reaction proceeds via a specific sequence: an initial nucleophilic attack by the sulfur atom (high nucleophilicity) on the
Visualization: Mechanism of Hantzsch Synthesis
Experimental Protocol 1: Classic Hantzsch Synthesis of 2-Aminothiazole
A robust, self-validating protocol adapted for modern bench scale.
| Parameter | Specification |
| Reaction Type | Condensation / Cyclization |
| Key Reagents | Thiourea, Chloroacetaldehyde (50% aq), Water |
| Yield Target | >90% |
| Validation | Melting Point (90-92°C), NMR (D2O exchange) |
Step-by-Step Methodology:
-
Preparation: In a 250 mL round-bottom flask, dissolve thiourea (7.6 g, 0.1 mol) in 50 mL of water. Ensure complete dissolution to prevent localized concentration gradients.
-
Addition: Slowly add chloroacetaldehyde (50% aq. soln, 15.7 g, 0.1 mol) dropwise over 20 minutes.
-
Critical Control Point: The reaction is highly exothermic. Monitor temperature; if it exceeds 60°C, slow the addition. Uncontrolled heat leads to polymerization of the aldehyde.
-
-
Reflux: Once addition is complete, heat the mixture to reflux for 2 hours. The solution should turn from colorless to pale yellow.
-
Workup: Cool the reaction to 0°C in an ice bath. Basify the solution to pH 10 using concentrated NaOH.
-
Observation: The product, 2-aminothiazole, will precipitate as a solid upon basification.
-
-
Purification: Filter the precipitate, wash with ice-cold water (2x 10 mL), and recrystallize from ethanol.
Part 2: The Golden Age of Antibiotics & Validation
Sulfathiazole & The GMP Revolution
Following the discovery of Prontosil, the sulfonamide class exploded. Sulfathiazole (1939) became a premier antimicrobial. However, its history is marred by the "Winthrop Chemical Disaster" of 1941, where sulfathiazole tablets were contaminated with phenobarbital, causing hundreds of deaths. This tragedy directly catalyzed the creation of Good Manufacturing Practices (GMP) enforced by the FDA.
The Penicillin Thiazolidine
The structure of Penicillin, elucidated by Dorothy Crowfoot Hodgkin, revealed a fused
Part 3: Modern Medicinal Chemistry & Pharmacophore Mechanics
In modern drug discovery, the thiazole ring is rarely just a scaffold; it is an active participant in binding kinetics.
Ritonavir: The Heme-Binder
Ritonavir is a protease inhibitor used in HIV therapy, but its secondary role as a CYP3A4 inhibitor (booster) relies entirely on the thiazole moiety.[1]
-
Mechanism: The nitrogen of the thiazole ring acts as a Type II ligand , coordinating directly to the heme iron of the CYP3A4 enzyme.[1] This blocks the active site and prevents the metabolism of co-administered drugs.
Bleomycin: The DNA Intercalator
Bleomycin is a glycopeptide antibiotic used in cancer chemotherapy.[2][3] Its "tail" consists of a bithiazole moiety.[2][3][4]
-
Mechanistic Insight: The planar bithiazole tail intercalates between DNA base pairs (specifically 5'-GT sequences). This anchors the molecule, positioning the metal-binding domain to generate reactive oxygen species that cleave the DNA backbone.
Epothilones: The Tubulin Stabilizers
Epothilones are macrolides that stabilize microtubules, similar to Taxol, but are effective against Taxol-resistant lines.[5]
-
SAR Logic: The thiazole side chain of Epothilone B overlaps spatially with the phenyl ring of the C-13 side chain of Paclitaxel. This "pharmacophore overlap" explains their shared binding site on
-tubulin despite gross structural differences.
Visualization: Thiazole Pharmacophore Logic
Part 4: The Modern Synthetic Toolkit (C-H Activation)
While Hantzsch builds the ring, modern medicinal chemistry demands the functionalization of existing rings. C-H Activation has replaced cross-coupling as the preferred method for late-stage functionalization, avoiding the need for pre-halogenated precursors.
Experimental Protocol 2: Pd-Catalyzed C-H Arylation of Thiazoles
Based on the Ligand-Free Protocol by Roger et al. (2009).
| Parameter | Specification |
| Reaction Type | Direct C-H Arylation (C5-Selective) |
| Catalyst | Pd(OAc)2 (Palladium Acetate) |
| Loading | 0.1 - 1.0 mol% |
| Solvent | Dimethylacetamide (DMAc) |
| Base | Potassium Acetate (KOAc) |
Step-by-Step Methodology:
-
Charge: In a dry Schlenk tube, combine thiazole (1.0 equiv) , aryl bromide (1.2 equiv) , and KOAc (2.0 equiv) .
-
Catalyst: Add Pd(OAc)2 (1 mol%) .
-
Note: Ligands are not required for this specific transformation due to the stabilizing effect of the thiazole sulfur on the Pd intermediate.
-
-
Solvent: Add DMAc (concentration 0.2 M) under an argon atmosphere.
-
Activation: Heat the sealed tube to 120°C for 12 hours.
-
Workup: Dilute with ethyl acetate, wash with water (3x) to remove DMAc, dry over MgSO4, and concentrate.
-
Purification: Silica gel chromatography (Hexane/EtOAc).
References
-
Hantzsch, A. (1887). Ueber die Synthese des Thiazols und seiner Derivate. Berichte der deutschen chemischen Gesellschaft.
-
Roger, J., Pogan, F., & Doucet, H. (2009).[11] Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazole Derivatives at Low Catalyst Loadings. The Journal of Organic Chemistry.
-
Sevrioukova, I. F., & Poulos, T. L. (2010). Structure and mechanism of the complex between cytochrome P4503A4 and ritonavir. PNAS.
-
Goodwin, K. D., et al. (2008).[2] Two distinct rotations of bithiazole DNA intercalation revealed by direct comparison of crystal structures. Crystal Growth & Design.
-
Bollag, D. M., et al. (1995). Epothilones, a new class of microtubule-stabilizing agents with a taxol-like mechanism of action. Cancer Research.
-
Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity. Journal of Medicinal Chemistry.
Sources
- 1. pnas.org [pnas.org]
- 2. osti.gov [osti.gov]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. Crystal structure of DNA-bound Co(III)·bleomycin B2: Insights on intercalation and minor groove binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Development of the Epothilones: A Novel Class of Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships of rationally designed ritonavir analogs: Impact of side-group stereochemistry, head-group spacing, and backbone composition on the interaction with CYP3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Mechanism-Based Inactivation of CYP3A4 by Ritonavir: What Mechanism? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Mechanism-Based Inactivation of CYP3A4 by Ritonavir | Encyclopedia MDPI [encyclopedia.pub]
- 10. Action of the Src family kinase inhibitor, dasatinib (BMS-354825), on human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings [organic-chemistry.org]
Methodological & Application
Synthesis of Methyl 2-Mercaptothiazole-5-carboxylate: A Detailed Protocol for Researchers
Abstract: This document provides a comprehensive guide for the synthesis of Methyl 2-Mercaptothiazole-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The protocol herein details a robust and reproducible method based on the well-established Hantzsch thiazole synthesis, adapted for the introduction of a mercapto group at the 2-position. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering in-depth explanations of the reaction mechanism, step-by-step procedures, and critical experimental considerations.
Introduction: The Significance of the Thiazole Moiety
Thiazole rings are a cornerstone in the architecture of numerous biologically active molecules and pharmaceuticals. Their unique electronic properties and ability to engage in various non-covalent interactions make them privileged scaffolds in drug design. Methyl 2-mercaptothiazole-5-carboxylate, in particular, serves as a versatile intermediate for the synthesis of more complex molecules, owing to the reactive handles at the mercapto and ester functionalities. The synthesis of this compound is a critical first step for many research endeavors aimed at discovering novel therapeutic agents.
The protocol described below utilizes a modification of the classic Hantzsch thiazole synthesis.[1][2][3][4] This powerful reaction typically involves the condensation of an α-haloketone with a thioamide to yield a thiazole. In our case, to install the 2-mercapto group, we will employ a dithiocarbamate salt as the sulfur and nitrogen-containing nucleophile, which reacts with an appropriate α-halo-β-oxoester.
Reaction Mechanism and Rationale
The synthesis of methyl 2-mercaptothiazole-5-carboxylate proceeds via a cyclocondensation reaction. The proposed mechanism is outlined below. The reaction is initiated by the nucleophilic attack of the sulfur atom of the dithiocarbamate on the electrophilic carbon bearing the halogen in the methyl 2-chloro-3-oxopropanoate. This is followed by an intramolecular condensation between the nitrogen atom and the ketone carbonyl group, leading to the formation of a five-membered ring intermediate. Subsequent dehydration yields the aromatic thiazole ring. The final product exists in a tautomeric equilibrium between the 2-mercaptothiazole and the more stable 2-thioxo-2,3-dihydrothiazole form.
Caption: Proposed reaction mechanism for the synthesis of Methyl 2-Mercaptothiazole-5-carboxylate.
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Formula | Molecular Weight ( g/mol ) | Purity | Supplier |
| Methyl 2-chloro-3-oxopropanoate | C₄H₅ClO₃ | 136.53 | ≥95% | Major Chemical Supplier |
| Ammonium dithiocarbamate | CH₅N₂S₂ | 111.21 | ≥97% | Major Chemical Supplier |
| Ethanol (EtOH) | C₂H₅OH | 46.07 | Anhydrous | Major Chemical Supplier |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | ≥99% | Major Chemical Supplier |
| Diethyl ether | (C₂H₅)₂O | 74.12 | Anhydrous | Major Chemical Supplier |
| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | ACS Grade | Major Chemical Supplier |
| Hexanes | C₆H₁₄ | - | ACS Grade | Major Chemical Supplier |
| Sodium sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | Anhydrous | Major Chemical Supplier |
| Hydrochloric acid (HCl) | HCl | 36.46 | 1 M (aq) | Major Chemical Supplier |
| Sodium bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Saturated (aq) | Major Chemical Supplier |
Equipment
-
Round-bottom flasks (50 mL and 100 mL)
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
NMR spectrometer
-
Mass spectrometer
-
Melting point apparatus
Detailed Experimental Protocol
This protocol is for the synthesis of approximately 1.5 g of Methyl 2-mercaptothiazole-5-carboxylate.
Caption: Experimental workflow for the synthesis of Methyl 2-Mercaptothiazole-5-carboxylate.
Step 1: Reaction Setup
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add ammonium dithiocarbamate (1.11 g, 10 mmol).
-
Add 30 mL of anhydrous ethanol to the flask and stir the suspension.
-
In a separate vial, dissolve methyl 2-chloro-3-oxopropanoate (1.37 g, 10 mmol) in 10 mL of anhydrous ethanol.
-
Slowly add the solution of methyl 2-chloro-3-oxopropanoate to the stirring suspension of ammonium dithiocarbamate at room temperature.
-
Add triethylamine (1.4 mL, 10 mmol) to the reaction mixture. The triethylamine acts as a base to neutralize the HCl formed during the reaction.
Step 2: Reaction and Monitoring
-
Attach a reflux condenser to the round-bottom flask and place it in a heating mantle or oil bath.
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain the reflux for 4-6 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 3:7 v/v) as the eluent. The disappearance of the starting materials and the appearance of a new, more polar spot will indicate the progression of the reaction.
Step 3: Work-up and Isolation
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add 50 mL of water and 50 mL of ethyl acetate.
-
Transfer the mixture to a 250 mL separatory funnel and shake vigorously. Allow the layers to separate.
-
Collect the organic layer. Extract the aqueous layer with an additional 2 x 25 mL of ethyl acetate.
-
Combine all the organic layers.
-
Wash the combined organic layers with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product as a solid.
Step 4: Purification
-
The crude product can be purified by recrystallization. A suitable solvent system is a mixture of ethyl acetate and hexanes or ethanol and water.
-
Dissolve the crude solid in a minimum amount of hot ethyl acetate.
-
Slowly add hexanes until the solution becomes slightly turbid.
-
Allow the solution to cool to room temperature and then place it in an ice bath to facilitate crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.
Results and Characterization
The expected product, Methyl 2-mercaptothiazole-5-carboxylate, should be obtained as a crystalline solid. The yield and physical properties should be recorded.
Expected Yield: 60-75%
Physical Appearance: Pale yellow to white crystalline solid.
Characterization Data:
-
Melting Point: To be determined experimentally.
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~8.1 (s, 1H, H-4), 3.9 (s, 3H, OCH₃), ~11-13 (br s, 1H, SH/NH). The broad singlet for the SH/NH proton is characteristic and its chemical shift can vary.
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~175 (C=S), ~162 (C=O), ~145 (C-5), ~120 (C-4), ~52 (OCH₃).
-
Mass Spectrometry (ESI): m/z calculated for C₅H₅NO₂S₂ [M-H]⁻: 173.98; found: 173.98.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete reaction. | Increase reaction time and ensure anhydrous conditions. Monitor the reaction closely by TLC. |
| Loss of product during work-up. | Ensure complete extraction from the aqueous layer. Be careful during the washing steps. | |
| Impure Product | Incomplete reaction or side product formation. | Optimize reaction conditions (temperature, time). Ensure efficient purification by recrystallization. |
| Difficulty in Crystallization | Product is oily or impure. | Try different solvent systems for recrystallization. Column chromatography may be necessary if recrystallization fails. |
Safety Precautions
-
Methyl 2-chloro-3-oxopropanoate is a lachrymator and should be handled in a well-ventilated fume hood.
-
Dithiocarbamates can be irritants.
-
Triethylamine is a corrosive and flammable liquid.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Perform all operations in a well-ventilated fume hood.
Conclusion
The protocol outlined provides a reliable and efficient method for the synthesis of Methyl 2-Mercaptothiazole-5-carboxylate. By understanding the underlying reaction mechanism and adhering to the detailed experimental procedures, researchers can successfully prepare this valuable building block for further synthetic transformations in their drug discovery and development programs.
References
- Hantzsch, A.; Weber, J. H. Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Ber. Dtsch. Chem. Ges.1887, 20 (2), 3118–3132.
-
Hantzsch Thiazole Synthesis. Chem Help Asap. (n.d.). Retrieved from [Link]
- Synthesis of new substituted Hantzsch thiazole derivatives from environmentally benign one-pot synthesis using silica supported tungstosilisic acid as reusable c
- The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. J. Chem. Soc., Perkin Trans. 1. 1985, 239-244.
Sources
- 1. CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid - Google Patents [patents.google.com]
- 2. Synthesis of New Binary Thiazole-Based Heterocycles and Their Molecular Docking Study as COVID-19 Main Protease (Mpro) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Thioxothiazolidin-4-one Analogs as Pan-PIM Kinase Inhibitors [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
The Versatile Scaffold: METHYL 2-MERCAPTOTHIAZOLE-5-CARBOXYLATE in Modern Medicinal Chemistry
Introduction: Unveiling a Privileged Heterocycle
In the landscape of medicinal chemistry, the thiazole nucleus stands as a cornerstone heterocyclic motif, integral to the structure of numerous therapeutic agents. Within this class of compounds, METHYL 2-MERCAPTOTHIAZOLE-5-CARBOXYLATE emerges as a highly versatile and strategically important building block for drug discovery. Its trifunctional nature, featuring a reactive thiol group, a readily modifiable ester, and the thiazole ring itself, offers a rich platform for the synthesis of diverse compound libraries. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utility of METHYL 2-MERCAPTOTHIAZOLE-5-CARBOXYLATE, detailing its synthesis, key derivatization protocols, and its potential in the generation of novel therapeutic agents. While direct literature on this specific ester is nascent, its application can be expertly extrapolated from the well-established chemistry of the closely related 2-mercaptobenzothiazole (MBT) scaffold, a structure renowned for its broad pharmacological activities.[1][2][3][4]
Physicochemical Properties and Synthesis
A thorough understanding of the physicochemical properties of a lead scaffold is paramount for successful drug design. While extensive experimental data for METHYL 2-MERCAPTOTHIAZOLE-5-CARBOXYLATE is not widely published, its properties can be predicted based on its constituent functional groups.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₅H₅NO₂S₂ | Based on chemical structure |
| Molecular Weight | 175.23 g/mol | Calculated from molecular formula |
| Appearance | Likely a white to pale yellow solid | Similar to related thiazole compounds |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) | Presence of ester and heterocyclic ring |
| Reactivity | High at the thiol group; moderate at the ester group | The thiol is a strong nucleophile; the ester is susceptible to hydrolysis and amidation |
The synthesis of METHYL 2-MERCAPTOTHIAZOLE-5-CARBOXYLATE is conceptually straightforward, typically involving a two-step process from readily available starting materials. The initial step is the construction of the 2-mercaptothiazole-5-carboxylic acid core, followed by esterification.
Protocol 1: Synthesis of 2-Mercaptothiazole-5-carboxylic Acid
This protocol is adapted from established methods for the synthesis of related thiazole carboxylic acids.
Materials:
-
Ethyl 2-chloroacetoacetate
-
Thiocarbamide (Thiourea)
-
Sodium ethoxide
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide
Procedure:
-
Cyclization: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium ethoxide (1.1 eq) in absolute ethanol. To this solution, add thiocarbamide (1.0 eq) and stir until fully dissolved.
-
Slowly add ethyl 2-chloroacetoacetate (1.0 eq) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and neutralize with concentrated hydrochloric acid.
-
The resulting precipitate, ethyl 2-aminothiazole-5-carboxylate, is filtered, washed with cold water, and dried.
-
Diazotization and Thiolation: The ethyl 2-aminothiazole-5-carboxylate is then converted to the corresponding thiol via a Sandmeyer-type reaction, which is a standard transformation in heterocyclic chemistry.
-
Hydrolysis: The resulting ethyl 2-mercaptothiazole-5-carboxylate is hydrolyzed to the carboxylic acid by refluxing with an aqueous solution of sodium hydroxide, followed by acidification.
Protocol 2: Fischer Esterification to METHYL 2-MERCAPTOTHIAZOLE-5-CARBOXYLATE
The Fischer esterification is a classic and reliable method for converting carboxylic acids to esters.[5][6][7]
Materials:
-
2-Mercaptothiazole-5-carboxylic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated) or Thionyl chloride
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane (DCM)
-
Magnesium sulfate (anhydrous)
Procedure:
-
Suspend 2-mercaptothiazole-5-carboxylic acid (1.0 eq) in an excess of anhydrous methanol.
-
Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) or a stoichiometric amount of thionyl chloride for a more reactive approach.[8]
-
Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.[6]
-
Cool the reaction mixture and carefully neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield METHYL 2-MERCAPTOTHIAZOLE-5-CARBOXYLATE.
Derivatization Strategies and Protocols
The true utility of METHYL 2-MERCAPTOTHIAZOLE-5-CARBOXYLATE lies in its potential for derivatization at two key positions: the thiol group (S-alkylation, S-oxidation) and the methyl ester (amide formation).
Caption: Derivatization pathways of the core scaffold.
Protocol 3: General Procedure for S-Alkylation
S-alkylation of the thiol group is a facile reaction that allows for the introduction of a wide variety of substituents. This is a common strategy in the derivatization of 2-mercaptobenzothiazoles to yield compounds with diverse biological activities.[3]
Materials:
-
METHYL 2-MERCAPTOTHIAZOLE-5-CARBOXYLATE
-
Alkyl halide (e.g., benzyl bromide, ethyl bromoacetate)
-
Base (e.g., sodium bicarbonate, potassium carbonate, or a non-nucleophilic base like DBU)
-
Solvent (e.g., Dimethylformamide (DMF), Acetonitrile)
Procedure:
-
Dissolve METHYL 2-MERCAPTOTHIAZOLE-5-CARBOXYLATE (1.0 eq) in the chosen solvent.
-
Add the base (1.1 - 1.5 eq) and stir for 15-30 minutes at room temperature.
-
Add the alkyl halide (1.0 - 1.2 eq) dropwise.
-
Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 4: General Procedure for Amide Bond Formation
Conversion of the methyl ester to an amide is a key transformation for exploring structure-activity relationships, as the amide bond is a fundamental feature of many drugs.
Materials:
-
METHYL 2-MERCAPTOTHIAZOLE-5-CARBOXYLATE
-
Primary or secondary amine
-
Coupling agent (e.g., HATU, HOBt/EDC) or direct aminolysis conditions
-
Base (e.g., Diisopropylethylamine (DIPEA))
-
Solvent (e.g., DMF, DCM)
Procedure (using HATU):
-
Hydrolyze the methyl ester to the corresponding carboxylic acid using standard procedures (e.g., LiOH in THF/water).
-
Dissolve the resulting 2-mercaptothiazole-5-carboxylic acid (1.0 eq) in DMF.
-
Add HATU (1.1 eq), DIPEA (2.0 eq), and the desired amine (1.2 eq).
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer, concentrate, and purify the amide product by chromatography.
Potential Applications in Medicinal Chemistry
The 2-mercaptothiazole scaffold and its derivatives have been reported to exhibit a wide array of biological activities, making METHYL 2-MERCAPTOTHIAZOLE-5-CARBOXYLATE a promising starting point for the development of novel therapeutics.
-
Antimicrobial and Antifungal Agents: The thiazole ring is a well-known pharmacophore in antimicrobial drugs. Derivatives of 2-mercaptobenzothiazole have shown potent antibacterial and antifungal properties.[3][4]
-
Enzyme Inhibitors: The 2-mercaptobenzothiazole core has been identified as a potent inhibitor of several enzymes, including heat shock protein 90 (Hsp90), monoamine oxidase, and c-Jun N-terminal kinases.[1][2][4] The ability to readily derivatize the scaffold allows for fine-tuning of inhibitor potency and selectivity.
-
Anti-inflammatory and Antioxidant Agents: Certain thiazolidine derivatives, such as L-2-oxothiazolidine-4-carboxylic acid (OTC), a cysteine prodrug, have demonstrated significant antioxidant and anti-inflammatory effects.[9][10][11][12] This suggests that derivatives of METHYL 2-MERCAPTOTHIAZOLE-5-CARBOXYLATE could be explored for similar activities.
-
Antitubercular Agents: The 2-aminothiazole-4-carboxylate scaffold has been identified as a promising template for the development of new anti-tubercular agents.[13] This highlights the potential of the isomeric 2-mercaptothiazole-5-carboxylate core in this therapeutic area.
Caption: From scaffold to potential applications.
Conclusion and Future Outlook
METHYL 2-MERCAPTOTHIAZOLE-5-CARBOXYLATE represents a largely untapped but highly promising scaffold for medicinal chemistry. Its synthetic accessibility and the presence of multiple, orthogonally reactive functional groups provide a fertile ground for the generation of novel, biologically active molecules. By leveraging the extensive knowledge base of related heterocyclic systems, particularly 2-mercaptobenzothiazole, researchers can rationally design and synthesize libraries of compounds with the potential to address a wide range of therapeutic needs. The protocols and strategies outlined in this application note serve as a foundational guide to unlock the full potential of this versatile chemical entity in the ongoing quest for new and effective medicines.
References
-
Patel, N. B., Shaikh, F. M., & Patel, H. R. (2011). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 11(1), 54-69. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide. Retrieved from [Link]
-
Wang, Z., et al. (2021). Exploring the Green Synthesis Process of 2-Mercaptobenzothiazole for Industrial Production. Processes, 9(11), 1985. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
Wikipedia. (n.d.). Mercaptobenzothiazole. Retrieved from [Link]
-
Gendron, T., et al. (2024). Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. Molecules, 29(1), 238. Retrieved from [Link]
-
Ahmed, A. A., & Ahmed, A. H. (2014). Synthesis and characterization of some New Derivatives from 2- Mercaptobenzothiazole. Iraqi Journal of Science, 55(2A), 319-333. Retrieved from [Link]
-
Kim, D. H., et al. (2008). Protective role of L-2-oxothiazolidine-4-carboxylic acid in cisplatin-induced renal injury. Nephrology Dialysis Transplantation, 23(7), 2186-2195. Retrieved from [Link]
- Atofina. (2001). Synthesis of esters of mercaptocarboxylic acids. Google Patents.
-
Tain, Y. L., et al. (2022). Protective Effects of L-2-Oxothiazolidine-4-Carboxylate during Isoproterenol-Induced Myocardial Infarction in Rats: In Vivo Study. International Journal of Molecular Sciences, 23(19), 11116. Retrieved from [Link]
-
ResearchGate. (n.d.). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Retrieved from [Link]
-
jOeCHEM. (2019, January 25). Esterification--Making Esters from Carboxylic Acids [Video]. YouTube. Retrieved from [Link]
-
Smith, S. B., & Martin, P. M. (2018). The Cysteine Prodrug L-2-Oxothiazolidine-4-Carboxylic Acid (OTC) Elicits Potent Antioxidant and Anti-inflammatory Effects in RPE: Relevance to Treatment of Age-Related Macular Degeneration. Investigative Ophthalmology & Visual Science, 59(9), 583. Retrieved from [Link]
-
Al-Hanish, A., et al. (2020). 2-Oxothiazolidine-4-carboxylic acid inhibits vascular calcification via induction of glutathione synthesis. Journal of Cellular Physiology, 236(4), 2825-2836. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]
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Al-Balas, Q., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLoS ONE, 4(5), e5617. Retrieved from [Link]
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The Thiazole Ring: A Cornerstone of Modern Drug Discovery - Application Notes and Synthetic Protocols
Introduction: The Enduring Significance of the Thiazole Moiety
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, stands as a privileged scaffold in the landscape of medicinal chemistry and drug development.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of a multitude of therapeutic agents.[2][3] From the essential vitamin B1 (thiamine) to a wide array of synthetic drugs, the thiazole nucleus is integral to molecules exhibiting antimicrobial, antiretroviral, antifungal, anti-inflammatory, and anticancer activities.[3][4] This guide provides an in-depth exploration of the most pivotal chemical reactions for the formation of the thiazole ring, offering detailed mechanistic insights and practical, field-tested protocols for researchers, scientists, and professionals in drug development.
I. The Hantzsch Thiazole Synthesis: The Workhorse of Thiazole Formation
First reported in 1887, the Hantzsch synthesis remains the most widely employed and versatile method for constructing the thiazole ring.[3] Its enduring popularity stems from its operational simplicity, broad substrate scope, and generally high yields.[5] The reaction involves the condensation of an α-halocarbonyl compound with a thioamide or a related derivative.[2][3]
A. The Mechanism of the Hantzsch Synthesis
The reaction proceeds through a well-elucidated pathway involving a sequence of nucleophilic attack, cyclization, and dehydration. The causality behind the reaction's efficiency lies in the inherent reactivity of the starting materials.
-
Nucleophilic Attack: The sulfur atom of the thioamide, being a soft and potent nucleophile, initiates the reaction by attacking the electrophilic α-carbon of the halocarbonyl compound in an SN2 fashion. This initial step forms a key intermediate.
-
Tautomerization and Cyclization: Following the initial SN2 reaction, the intermediate can tautomerize. Subsequently, the nitrogen atom of the thioamide acts as an intramolecular nucleophile, attacking the carbonyl carbon to form a five-membered ring.
-
Dehydration: The resulting cyclic intermediate readily undergoes dehydration to yield the aromatic thiazole ring. This final step is thermodynamically driven by the formation of the stable aromatic system.
Caption: The stepwise mechanism of the Hantzsch thiazole synthesis.
B. Experimental Protocols for Hantzsch Thiazole Synthesis
The following protocols provide detailed, step-by-step methodologies for the synthesis of thiazole derivatives via the Hantzsch reaction, including conventional, microwave-assisted, and one-pot variations.
Protocol 1: Conventional Synthesis of 2-Amino-4-phenylthiazole
This protocol describes a classic and reliable method for the synthesis of a 2-aminothiazole derivative.[5]
-
Materials:
-
2-Bromoacetophenone (5.0 mmol)
-
Thiourea (7.5 mmol)
-
Methanol (5 mL)
-
5% Sodium Carbonate solution (20 mL)
-
Round-bottom flask or scintillation vial (20 mL)
-
Stir bar
-
Hot plate with stirring capability
-
Buchner funnel and filter flask
-
Filter paper
-
-
Procedure:
-
In a 20 mL scintillation vial or round-bottom flask, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
-
Add methanol (5 mL) and a magnetic stir bar.
-
Heat the mixture with stirring on a hot plate set to approximately 100°C for 30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Remove the reaction vessel from the heat and allow the solution to cool to room temperature.
-
Pour the reaction mixture into a beaker containing 20 mL of 5% aqueous sodium carbonate solution and swirl to mix. This step neutralizes any acidic byproducts.
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with cold water to remove any remaining salts.
-
Allow the solid to air dry on the filter paper or on a watch glass. The product is often of sufficient purity for subsequent steps.
-
Protocol 2: Microwave-Assisted Hantzsch Synthesis
Microwave irradiation offers a significant acceleration of the Hantzsch reaction, often leading to higher yields in shorter reaction times, aligning with the principles of green chemistry.[2]
-
Materials:
-
α-haloketone (e.g., 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone) (1.0 mmol)
-
Thioamide (e.g., N-phenylthiourea) (1.2 mmol)
-
Methanol (5 mL)
-
Microwave reactor vial
-
Magnetic stir bar
-
-
Procedure:
-
In a microwave reactor vial, combine the α-haloketone (1.0 mmol) and the thioamide (1.2 mmol).
-
Add methanol (5 mL) and a magnetic stir bar.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a constant temperature (e.g., 90°C) for a specified time (e.g., 30 minutes). The optimal time and temperature should be determined for each specific reaction.
-
After the reaction is complete, cool the vial to room temperature.
-
The product can be isolated by precipitation upon addition of water or an appropriate non-solvent, followed by filtration.
-
Protocol 3: One-Pot, Ultrasound-Assisted Hantzsch Synthesis
This one-pot, multicomponent approach enhances efficiency and sustainability by combining multiple steps and utilizing ultrasound irradiation as an energy source.
-
Materials:
-
3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1.0 mmol)
-
Thiourea (1.2 mmol)
-
Substituted benzaldehyde (1.0 mmol)
-
Silica-supported tungstosilisic acid (catalyst)
-
Ethanol
-
Ultrasonic bath
-
-
Procedure:
-
In a suitable reaction vessel, combine 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1.0 mmol), thiourea (1.2 mmol), the substituted benzaldehyde (1.0 mmol), and a catalytic amount of silica-supported tungstosilisic acid in ethanol.
-
Place the reaction vessel in an ultrasonic bath and irradiate at a specified temperature and frequency until the reaction is complete as monitored by TLC.
-
Upon completion, the product can be isolated by filtration to remove the catalyst, followed by evaporation of the solvent and purification of the residue, typically by recrystallization or column chromatography.
-
II. The Gabriel Thiazole Synthesis: An Alternative Route to 2,5-Disubstituted Thiazoles
A. The Mechanism of the Gabriel Synthesis
The mechanism involves the thionation of the amide carbonyl followed by an intramolecular cyclization and dehydration.
-
Thionation: Phosphorus pentasulfide acts as a thiating agent, converting the oxygen of the amide carbonyl into a sulfur atom, forming a thioamide intermediate in situ.
-
Cyclization and Dehydration: The newly formed thioamide then undergoes an intramolecular cyclization, similar to the Hantzsch synthesis, followed by dehydration to yield the 2,5-disubstituted thiazole.
Caption: The reaction pathway of the Gabriel thiazole synthesis.
B. Experimental Protocol for Gabriel Thiazole Synthesis
This protocol describes the synthesis of 2,5-dimethylthiazole.[4]
-
Materials:
-
N-(2-oxopropyl)acetamide (α-acetamidoacetone) (10 mmol)
-
Phosphorus pentasulfide (P₂S₅) (a stoichiometric amount)
-
High-boiling point solvent (e.g., xylene or toluene)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
-
Procedure:
-
Caution: Phosphorus pentasulfide is highly reactive with water and moisture, and the reaction should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
-
In a dry round-bottom flask, combine N-(2-oxopropyl)acetamide (10 mmol) and phosphorus pentasulfide.
-
Add a high-boiling point solvent such as xylene.
-
Heat the mixture to reflux (approximately 140-170°C) for several hours. The reaction progress should be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction mixture by slowly adding it to a beaker of ice-water or a dilute aqueous base solution to decompose the excess P₂S₅. This step can be exothermic and should be performed with caution.
-
Extract the aqueous mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure, and purify the crude product by distillation or column chromatography.
-
III. The Cook-Heilbron Synthesis: A Mild Route to 5-Aminothiazoles
The Cook-Heilbron synthesis is a valuable method for preparing 5-aminothiazoles, which are important intermediates in the synthesis of various biologically active compounds.[2][6] This reaction involves the condensation of an α-aminonitrile with carbon disulfide, dithioacids, or their esters under mild conditions.[6]
A. The Mechanism of the Cook-Heilbron Synthesis
The mechanism involves the nucleophilic attack of the α-aminonitrile on the electrophilic carbon of the sulfur-containing reagent, followed by cyclization and tautomerization.
-
Nucleophilic Addition: The amino group of the α-aminonitrile acts as a nucleophile, attacking the carbon atom of carbon disulfide (or a related electrophile).
-
Cyclization: The resulting intermediate undergoes an intramolecular cyclization, where the nitrogen attacks the nitrile carbon.
-
Tautomerization: The cyclic intermediate then tautomerizes to form the stable 5-aminothiazole ring.
Caption: The mechanistic pathway of the Cook-Heilbron synthesis.
B. Experimental Protocol for Cook-Heilbron Synthesis
This protocol describes the synthesis of 5-amino-2-mercaptothiazole.[4]
-
Materials:
-
Aminoacetonitrile hydrochloride (10 mmol)
-
Carbon disulfide (CS₂) (12 mmol)
-
A base (e.g., triethylamine or sodium ethoxide) (20 mmol)
-
Ethanol or another suitable solvent
-
Round-bottom flask
-
Stir bar
-
-
Procedure:
-
Caution: Carbon disulfide is highly flammable and toxic. This reaction must be performed in a well-ventilated fume hood.
-
In a round-bottom flask, dissolve aminoacetonitrile hydrochloride (10 mmol) in ethanol.
-
Cool the solution in an ice bath and add the base (e.g., triethylamine) dropwise with stirring.
-
To the resulting solution of the free α-aminonitrile, add carbon disulfide (12 mmol) dropwise while maintaining the low temperature.
-
Allow the reaction mixture to stir at room temperature for several hours to overnight. Monitor the reaction progress by TLC.
-
Upon completion, the product may precipitate from the reaction mixture. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.
-
Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
IV. Comparative Analysis and Applications in Drug Development
The choice of synthetic method for a particular thiazole derivative depends on several factors, including the desired substitution pattern, the availability of starting materials, and the required reaction conditions.
| Synthesis Method | Key Reactants | Typical Products | Advantages | Limitations |
| Hantzsch | α-Halocarbonyl + Thioamide/Thiourea | Substituted thiazoles, 2-aminothiazoles | High yields, broad scope, versatile | Use of lachrymatory α-halocarbonyls |
| Gabriel | α-Acylamino ketone + P₂S₅ | 2,5-Disubstituted thiazoles | Useful when thioamides are unavailable | Harsh reaction conditions (high temp.), use of P₂S₅ |
| Cook-Heilbron | α-Aminonitrile + CS₂/Dithioacids | 5-Aminothiazoles | Mild reaction conditions | Limited to 5-amino derivatives, use of toxic CS₂ |
The thiazole ring is a prominent feature in numerous approved drugs, highlighting the importance of these synthetic methods in pharmaceutical research. For instance, the non-steroidal anti-inflammatory drug Meloxicam and the antifungal agent Abafungin contain the thiazole scaffold.[3] Furthermore, thiazole derivatives are crucial components of various anticancer agents, antivirals like Ritonavir , and antibiotics.[1] The ability to efficiently synthesize a diverse library of thiazole-containing compounds is paramount for the discovery of new and improved therapeutic agents.
V. Conclusion: A Versatile Toolkit for Thiazole Synthesis
The Hantzsch, Gabriel, and Cook-Heilbron syntheses represent a powerful and versatile toolkit for the construction of the medicinally important thiazole ring. While the Hantzsch synthesis remains the most widely utilized method due to its flexibility and high efficiency, the Gabriel and Cook-Heilbron reactions offer valuable alternatives for accessing specific substitution patterns. A thorough understanding of the mechanisms, advantages, and limitations of each method, as provided in these application notes and protocols, empowers researchers to make informed decisions in the design and execution of synthetic routes toward novel thiazole-containing molecules with therapeutic potential. The continued development and refinement of these classical reactions, alongside the emergence of new synthetic strategies, will undoubtedly fuel further innovation in the field of drug discovery.
References
-
Zaharia, V., et al. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 26(23), 7338. [Link]
-
Hasanah, I., & N., Nurziana. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Fundamental and Applied Sciences, 17(2), 257-265. [Link]
-
Robinson, R. (1909). A new synthesis of oxazole derivatives. Journal of the Chemical Society, Transactions, 95, 2167-2174. [Link]
-
Gabriel, S. (1910). Synthese von Oxazolen und Thiazolen. Berichte der deutschen chemischen Gesellschaft, 43(1), 134-138. [Link]
-
Bouherrou, H., et al. (2019). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bio-Ecological and Applied Life Sciences, 13(2), 70-84. [Link]
-
Hussain, N., et al. (2016). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry, 28(1), 145-148. [Link]
-
CUTM Courseware. (n.d.). Thiazole. [Link]
-
Stone, S. (2018). Example of an Application of the Cook-Heilbron Thiazole Synthesis. Wikimedia Commons. [Link]
-
Wikipedia contributors. (2023). Cook–Heilbron thiazole synthesis. Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]
-
ResearchGate. (n.d.). Cook–Heilbron thiazole synthesis. [Link]
-
Bouherrou, H., et al. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. BEPLS, 13(2). [Link]
-
Journal of Organic Chemistry. (n.d.). Mechanism of the Robinson-Gabriel synthesis of oxazoles. [Link]
-
Krivokolysko, S. G., et al. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 26(21), 6439. [Link]
-
Taylor & Francis Online. (2026). Recent advances in multicomponent synthesis of functionalized thiazole derivatives: a critical review. [Link]
-
ResearchGate. (n.d.). Scheme.3. The Robinson-Gabriel synthesis for oxazole. [Link]
- Google Patents. (n.d.). Process for preparing 5-amino-1,2,3-thiadiazoles.
-
Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. [Link]
-
Sharma, A., et al. (2014). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Current Drug Therapy, 9(1), 32-51. [Link]
-
YouTube. (2025). Synthesis of Thiazole: Exploring Various Methods for Efficient Preparation. [Link]
-
NIH. (n.d.). Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. [Link]
-
MDPI. (n.d.). Organocatalytic Synthesis of α-Aminonitriles: A Review. [Link]
-
Wikipedia contributors. (2023). Strecker amino acid synthesis. Wikipedia. [Link]
-
IJARSCT. (n.d.). A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. [Link]
-
MDPI. (n.d.). Anticancer Activity of a pH-Responsive Nanocomposite Based on Silver Nanoparticles and Pegylated Carboxymethyl Chitosan (AgNPs-CMC-PEG) in Breast (MCF 7) and Colon Cancer Cells (HCT 116). [Link]
- Google Patents. (n.d.). Process for the preparation of 5-amino-3-alkylisothiazole compounds and of 5-amino-4-chloro-3-alkylisothiazole compounds.
Sources
- 1. knowledge.e.southern.edu [knowledge.e.southern.edu]
- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Refining reaction conditions for METHYL 2-MERCAPTOTHIAZOLE-5-CARBOXYLATE synthesis
Welcome to the technical support center for the synthesis of Methyl 2-mercaptothiazole-5-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you navigate the challenges of this synthesis, ensuring both efficiency and success in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for preparing Methyl 2-mercaptothiazole-5-carboxylate?
A1: A robust and widely applicable strategy involves a two-step sequence based on the classic Hantzsch Thiazole Synthesis.[1][2] The process begins with the cyclocondensation of a methyl 2-halo-3-oxopropanoate with thiourea to yield Methyl 2-aminothiazole-5-carboxylate. This intermediate is then converted to the target 2-mercapto compound via a diazotization reaction followed by substitution with a sulfur nucleophile. This route is favored due to the high availability of starting materials and the generally high yields of the initial cyclization step.[1]
Q2: My overall yield is consistently low. What are the most critical stages to scrutinize?
A2: Low overall yield typically points to issues in one of two areas: the initial Hantzsch cyclization or the subsequent conversion of the 2-amino group. The cyclization is generally high-yielding, so first confirm the purity of your α-halo ester starting material, as it can degrade upon storage.[3] The second step, the diazotization-substitution, is often the primary source of yield loss. This reaction is highly sensitive to temperature and the stability of the intermediate diazonium salt. Inefficient substitution or decomposition of the diazonium salt are common culprits.
Q3: During the initial Hantzsch cyclization, what are the most critical reaction parameters to control?
A3: The key parameters are temperature, reaction time, and solvent. The reaction between the α-halo ester and thiourea is typically exothermic. Maintaining a controlled temperature (often gentle reflux in a solvent like ethanol) is crucial to prevent side reactions.[1] Reaction monitoring by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and ensure the consumption of the limiting reagent.
Q4: What are the main challenges associated with converting the 2-amino group to the 2-mercapto group?
A4: The primary challenge is the instability of the intermediate thiazole-2-diazonium salt. These intermediates can be explosive if isolated and are prone to decomposition, even in solution, if the temperature is not strictly controlled (typically 0-5 °C). The choice of the sulfur nucleophile (e.g., potassium ethyl xanthate followed by hydrolysis, or sodium hydrogen sulfide) and the conditions for its introduction are critical for achieving a successful substitution over competing decomposition pathways.
Q5: How can I purify the final product, Methyl 2-mercaptothiazole-5-carboxylate, effectively?
A5: The product exists in a tautomeric equilibrium with its thione form, which influences its properties.[4] Purification typically involves a combination of techniques. An initial workup with an aqueous wash can remove inorganic salts. The acidic nature of the mercapto/thione group allows for purification via acid-base extraction: dissolving the crude product in an aqueous base (like sodium bicarbonate), washing with an organic solvent to remove neutral impurities, and then re-acidifying the aqueous layer to precipitate the purified product.[5] For higher purity, recrystallization from a suitable solvent (e.g., ethanol/water mixture) or column chromatography on silica gel may be necessary.
Visualized Synthesis Workflow
The following diagram outlines the recommended two-step synthesis pathway.
Caption: Overall workflow for the synthesis of Methyl 2-mercaptothiazole-5-carboxylate.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Problem Area 1: Hantzsch Cyclization (Step 1)
| Question | Plausible Cause(s) | Recommended Solution(s) |
| Why is my yield of Methyl 2-aminothiazole-5-carboxylate so low? | 1. Degraded Starting Material: Methyl 2-chloro-3-oxopropanoate can be unstable. 2. Incorrect Stoichiometry: An improper molar ratio of reactants can lead to incomplete conversion. 3. Suboptimal Temperature: Temperature too low leads to a slow/stalled reaction; too high can cause side product formation. | 1. Verify Purity: Check the purity of the halo-ester by NMR or GC before use. If necessary, use freshly prepared or newly purchased reagent. 2. Optimize Ratio: Use a slight excess (1.1-1.2 equivalents) of thiourea to ensure full conversion of the more valuable ester. 3. Control Temperature: Gently reflux the reaction mixture (the boiling point of your solvent, e.g., ~78°C for ethanol) and monitor via TLC until the starting ester spot disappears. |
| My TLC shows multiple spots, indicating a complex mixture. What's happening? | 1. Self-condensation: The α-halo-β-ketoester can undergo self-condensation, especially if a base is present or if heated for too long. 2. Over-reaction: Prolonged heating after completion can lead to decomposition of the product. | 1. Ensure Neutral/Slightly Acidic Conditions: The reaction generates HCl, which is typically sufficient. Avoid adding any base in this step. 2. Monitor Closely: Stop the reaction as soon as TLC indicates the consumption of the limiting reagent. |
Problem Area 2: Diazotization & Mercapto Group Introduction (Step 2)
| Question | Plausible Cause(s) | Recommended Solution(s) |
| During the addition of sodium nitrite, the solution turns dark brown/black, and I get a low yield. | 1. Temperature Too High: The diazonium salt is rapidly decomposing. 2. Nitrite Addition Too Fast: Localized high concentrations of nitrous acid can accelerate decomposition. | 1. Strict Temperature Control: Maintain the reaction temperature rigorously between 0-5 °C using an ice-salt bath. 2. Slow, Sub-surface Addition: Add the aqueous sodium nitrite solution dropwise and slowly, ensuring the tip of the addition funnel is below the surface of the reaction mixture to promote rapid mixing and prevent localized heating. |
| The final yield of the mercapto product is poor, even with good temperature control. | 1. Inefficient Nucleophilic Substitution: The sulfur nucleophile may not be reacting efficiently with the diazonium salt. 2. Premature Workup: Hydrolysis of the xanthate intermediate may be incomplete. | 1. Choice of Nucleophile: Potassium ethyl xanthate is a reliable choice. Ensure it is fully dissolved and added promptly to the cold diazonium salt solution. Allow sufficient time for the substitution to occur before warming. 2. Ensure Complete Hydrolysis: After the substitution, ensure the hydrolysis of the xanthate ester is complete (e.g., by heating with a base like NaOH) before the final acidification step to precipitate the product. |
Problem Area 3: Purification
| Question | Plausible Cause(s) | Recommended Solution(s) |
| My final product is an oil or a sticky solid and won't crystallize. | 1. Presence of Impurities: Residual starting materials, solvents, or by-products can inhibit crystallization. 2. Product is Oxidized: The mercapto group can oxidize to form a disulfide, which is a common impurity. | 1. Acid-Base Extraction: Utilize the acidic nature of the mercapto group. Dissolve the crude material in aqueous sodium bicarbonate, wash with ethyl acetate to remove neutral impurities, then carefully re-acidify the aqueous layer with cold HCl to precipitate the clean product. 2. Work Under Inert Atmosphere: During workup and storage, using degassed solvents and maintaining an inert (N₂ or Ar) atmosphere can minimize disulfide formation. |
Detailed Experimental Protocols
Protocol 1: Synthesis of Methyl 2-aminothiazole-5-carboxylate
This protocol is based on the principles of the Hantzsch Thiazole Synthesis.[1][3]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve thiourea (1.2 eq) in absolute ethanol (approx. 5-10 mL per gram of thiourea).
-
Reagent Addition: To the stirring solution, add methyl 2-chloro-3-oxopropanoate (1.0 eq) dropwise at room temperature. An exotherm may be observed.
-
Reaction: Heat the mixture to a gentle reflux (approx. 78-80 °C).
-
Monitoring: Monitor the reaction progress using TLC (e.g., with a 1:1 mixture of ethyl acetate and hexanes as the mobile phase) until the spot corresponding to the halo-ester has disappeared (typically 2-4 hours).
-
Workup: Allow the reaction mixture to cool to room temperature. A precipitate of the product hydrochloride salt may form. Cool the mixture further in an ice bath to maximize precipitation.
-
Isolation: Filter the solid product and wash it with a small amount of cold ethanol. To obtain the free amine, the hydrochloride salt can be suspended in water and neutralized by the careful addition of a base like sodium bicarbonate until the pH is ~7-8.
-
Purification: Filter the resulting white to pale yellow solid, wash with cold water, and dry under vacuum. The product is often of sufficient purity for the next step.
Protocol 2: Synthesis of Methyl 2-mercaptothiazole-5-carboxylate
This procedure involves a Sandmeyer-type reaction. Caution: Diazonium salts can be explosive. This reaction must be conducted behind a blast shield with strict temperature control.
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, suspend Methyl 2-aminothiazole-5-carboxylate (1.0 eq) in a mixture of water and concentrated sulfuric acid (or HCl) at a ratio that maintains a stirrable slurry.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the cold thiazole suspension, ensuring the temperature never exceeds 5 °C. Stir for an additional 30 minutes at this temperature after the addition is complete.
-
-
Thiocarbonyl Introduction:
-
In a separate beaker, prepare a solution of potassium ethyl xanthate (1.2 eq) in water and cool it to ~10 °C.
-
Add the cold diazonium salt solution portion-wise to the stirring potassium ethyl xanthate solution. Vigorous nitrogen evolution will occur. Maintain the temperature below 20 °C during the addition.
-
After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.
-
-
Hydrolysis and Isolation:
-
Heat the reaction mixture to 60-70 °C for 1-2 hours to hydrolyze the xanthate intermediate.
-
Cool the mixture to room temperature and acidify with a strong acid (e.g., HCl) to a pH of ~2-3.
-
The target product will precipitate. Cool the mixture in an ice bath to maximize precipitation.
-
Filter the solid, wash thoroughly with cold water, and dry under vacuum.
-
Mechanistic Insight: The Hantzsch Thiazole Synthesis
The formation of the 2-aminothiazole core proceeds through a well-established mechanism involving nucleophilic attack, cyclization, and dehydration.
Caption: Mechanism of the Hantzsch synthesis for the 2-aminothiazole intermediate.
References
-
Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]
- Google Patents. US4343946A - Purification of 2-mercaptobenzothiazole.
- Google Patents. US5880288A - Process for the preparation of 2-methylthiazole-5-carboxylates.
-
Wikipedia. Mercaptobenzothiazole. Available from: [Link]
- Google Patents. US7932386B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
- Google Patents. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
- Google Patents. US6222041B1 - Method for the production of 2-mercaptobenzothiazole.
-
Popiołek, Ł., & Biernasiuk, A. (2017). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. PMC. Available from: [Link]
-
Wang, F., Cai, S., Wang, Z., & Xi, C. (2011). Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide. Organic Chemistry Portal. Available from: [Link]
-
Wu, F. L., Hussein, W. M., Ross, B. P., & McGeary, R. P. (2012). 2-Mercaptobenzothiazole and its Derivatives: Syntheses, Reactions and Applications. Scribd. Available from: [Link]
-
Wang, Z. (2010). Hantzsch Thiazole Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc. Available from: [Link]
Sources
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. Mercaptobenzothiazole - Wikipedia [en.wikipedia.org]
- 5. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
Technical Support Center: Methyl 2-Mercaptothiazole-5-Carboxylate Synthesis
Topic: Process Optimization & Troubleshooting for CAS 40284-11-9 (Methyl 2-thioxo-2,3-dihydrothiazole-5-carboxylate) Audience: Process Chemists, R&D Scientists Status: Operational
Diagnostic Dashboard: Why is your yield low?
Before altering your protocol, identify the symptom profile. Yield loss in thiazole chemistry is rarely random; it is usually kinetic or oxidative.
| Symptom | Probable Root Cause | The "Silent" Killer |
| Black/Dark Tar | Polymerization of the | Thermal Instability: The intermediate methyl 2-chloro-3-oxopropanoate cannot survive isolation. |
| Product Stuck in Aqueous Phase | Incorrect pH during workup. | pKa Misunderstanding: The 2-mercapto group is acidic ( |
| Low Purity (Yellow/Orange) | Disulfide formation (Dimerization). | Oxidation: Air exposure during the basic phase of the reaction or workup. |
| Incomplete Cyclization | Degraded Ammonium Dithiocarbamate. | Reagent Quality: Commercial ammonium dithiocarbamate decomposes to thiocyanate upon storage. |
The Chemistry: Mechanism & Critical Control Points
To fix the yield, you must respect the instability of the C-C bond formation step. The synthesis relies on a Hantzsch-type condensation , but with a twist: the aldehyde component is highly unstable.
The Reaction Pathway (Visualization)[1][2][3]
Figure 1: The "In-Situ" Stabilization Pathway. Isolating the intermediate (Yellow Hexagon) is the primary cause of yield failure.
Optimized Protocol: The "In-Situ" Method
Principle: Do not isolate the chlorinated aldehyde. Generate it as a salt and react immediately.
Reagents
-
Methyl Chloroacetate (1.0 eq)
-
Methyl Formate (1.2 eq)
-
Sodium Methoxide (solid, 1.1 eq)
-
Ammonium Dithiocarbamate (1.1 eq) - Preferably generated in situ from
+ if commercial source is old. -
Solvent: Toluene (for formylation) / Water (for cyclization).
Step-by-Step Procedure
Phase 1: The Formylation (Critical for preventing Tar)
-
Suspend Sodium Methoxide in anhydrous Toluene at 0°C.
-
Mix Methyl Chloroacetate and Methyl Formate . Add this mixture dropwise to the suspension, maintaining internal temperature below 10°C .
-
Why? Higher temperatures trigger self-condensation of the chloroacetate (Darzens-type side reactions).
-
-
Stir at 0-5°C for 2-3 hours. A thick slurry of the sodium enolate will form.
-
Checkpoint: Do NOT filter. Do NOT evaporate. This salt is your unstable intermediate.
-
Phase 2: The Cyclization 4. Dissolve Ammonium Dithiocarbamate in a minimum amount of cold water. 5. Add the aqueous dithiocarbamate solution directly to the toluene slurry at 0°C. 6. Allow the biphasic mixture to warm to room temperature, then heat to 50-60°C for 4 hours.
- Mechanism:[1][2][3][4][5][6][7] The salt transfers to the aqueous phase, reacts with the dithiocarbamate, and cyclizes. The toluene keeps the unreacted organic impurities separate.
Phase 3: Controlled Precipitation 7. Separate the layers.[5][8] The product is in the aqueous layer as the ammonium salt (thiolate).
- Troubleshooting: If the toluene layer is dark/black, that is the polymer. Your product is safe in the water.
- Cool the aqueous layer to 5°C.
- Slowly acidify with concentrated HCl to pH 2-3.
- Observation: The product will precipitate as a light yellow/off-white solid.
- Filter, wash with cold water, and dry under vacuum at 40°C.
Troubleshooting Q&A
Q1: My product is slimy and won't filter (thixotropic). What happened?
-
Cause: You likely acidified too quickly or at too high a temperature, trapping water and impurities in the crystal lattice.
-
Fix: Re-dissolve the wet cake in 5% NaOH (it should dissolve clearly). Filter this solution to remove insolubles (tar). Then, re-precipitate by adding HCl dropwise over 30 minutes with vigorous stirring at 0°C. This "digestion" creates filterable crystals.
Q2: The melting point is low, and the smell is sulfurous/rotten.
-
Cause: Contamination with dithio-bis(formate) or residual dithiocarbamate.
-
Fix: Recrystallize from Methanol/Water (1:1) . Dissolve in hot methanol, treat with activated charcoal (to remove sulfurous oligomers), filter, and add hot water until turbid. Cool slowly.
Q3: I see a second spot on TLC that moves slower than the product.
-
Cause: This is likely the Disulfide Dimer (oxidation product).
-
Fix: Add a reducing agent like Sodium Metabisulfite (0.5 eq) to the aqueous layer before acidification in Step 9. This reduces any disulfide back to the desired thiol (mercaptan) before precipitation.
Q4: Can I use Thiourea instead of Ammonium Dithiocarbamate?
-
Technical Distinction: No. Reaction with Thiourea yields the 2-Amino -thiazole-5-carboxylate.[9] Converting the amino group to a mercapto group requires a subsequent diazotization (Sandmeyer-type reaction), which adds two steps and reduces overall yield by ~40%. Stick to dithiocarbamate for the direct 2-SH insertion.
Decision Tree: Saving a Failed Batch
Figure 2: Rapid Triage for Process Deviations.
References
-
Hantzsch Thiazole Synthesis Optimization
- Title: "Synthesis of 2-aminothiazole-5-carboxylates and derivatives.
-
Source: US Patent 7408069B2 (BASF/Bristol Myers Squibb).[5]
- URL
-
Mechanism of Dithiocarbamate Cyclization
- Title: "Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives.
- Source:Molecules (NIH/PMC).
-
URL:[Link]
-
Industrial Preparation of Thiazole Intermediates (Cefditoren Precursors)
- Title: "Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole.
- Source:Asian Journal of Chemistry / PMC.
-
URL:[Link]
-
General Synthesis of 2-Mercaptothiazoles
- Title: "Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction.
- Source:Organic Letters (via Organic-Chemistry.org).
-
URL:[Link]
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. CN103772313A - Method for synthesizing 4-methyl-5-(2- ethoxy) thiazole - Google Patents [patents.google.com]
- 3. Exploring the Green Synthesis Process of 2-Mercaptobenzothiazole for Industrial Production [mdpi.com]
- 4. Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide [organic-chemistry.org]
- 5. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]
- 6. An Investigation of Novel Series of 2-Thioxo-1,3-dithiol-carboxamides as Potential Antispasmodic Agents: Design, Synthesis via Coupling Reactions, Density Functional Theory Calculations, and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN102304099A - Improved method for synthesizing 2-mercaptobenzothiazole derivative - Google Patents [patents.google.com]
- 8. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]
Validation & Comparative
METHYL 2-MERCAPTOTHIAZOLE-5-CARBOXYLATE vs ethyl 2-mercaptothiazole-5-carboxylate activity
This guide provides an in-depth technical comparison between Methyl 2-mercaptothiazole-5-carboxylate and Ethyl 2-mercaptothiazole-5-carboxylate . These compounds serve as critical scaffolds in medicinal chemistry, particularly in the synthesis of antineoplastic agents (e.g., Dasatinib analogs) and antimicrobial thiazoles.
For Medicinal Chemists and Process Engineers
Executive Summary: The Selection Matrix
In drug development, the choice between the methyl and ethyl ester variants of 2-mercaptothiazole-5-carboxylate is rarely arbitrary. It is a strategic decision balancing atom economy against processability and ADME properties .
-
Select the Methyl Ester if: You prioritize atom economy in early-stage discovery, require faster alkaline hydrolysis rates for acid-generation, or are designing low-molecular-weight fragments for crystallographic soaking.
-
Select the Ethyl Ester if: You are scaling up (better crystallinity/solubility profile), require higher lipophilicity for cell-permeability assays (prodrug potential), or need slightly higher metabolic stability against non-specific plasma esterases.
Physicochemical Profile & "Activity"
The "activity" of these esters is defined by two vectors: Chemical Reactivity (synthetic utility) and Biological Property Modulation (ADME).
Physicochemical Comparison Table
| Feature | Methyl 2-mercaptothiazole-5-carboxylate | Ethyl 2-mercaptothiazole-5-carboxylate | Impact on Research |
| Formula | Methyl is more atom-efficient. | ||
| Mol. Weight | ~175.23 g/mol | ~189.26 g/mol | Ethyl adds bulk; affects ligand efficiency (LE). |
| LogP (Calc) | ~0.8 - 1.1 | ~1.3 - 1.6 | Ethyl has superior passive membrane permeability. |
| Tautomerism | Thione (major) / Thiol (minor) | Thione (major) / Thiol (minor) | Dictates S- vs. N-alkylation selectivity. |
| Hydrolysis | Fast ( | Moderate ( | Methyl cleaves faster under basic conditions. |
| Crystallinity | Moderate; often oils/gums if impure | High; crystallizes readily | Ethyl is preferred for GMP process scale-up. |
Chemical Activity: Tautomeric Equilibrium
Both esters exist in a tautomeric equilibrium between the thiol (SH) and thione (NH) forms. This dictates their reactivity toward electrophiles.
-
Reaction Context: In polar protic solvents, the thione form dominates. In the presence of a base (e.g.,
), the thiolate anion is formed, directing reaction almost exclusively to the sulfur atom (S-alkylation) rather than the nitrogen.
Synthetic Utility & Reaction Pathways[1][2][3][4][5]
The primary utility of these scaffolds is the functionalization of the C2-position (S-alkylation) and the C5-position (ester manipulation).
Pathway Visualization: Divergent Synthesis
The following diagram illustrates the critical reaction nodes where the choice of ester influences the outcome.
Figure 1: Reaction landscape for 2-mercaptothiazole esters.[1] The choice of ester (Me vs Et) primarily affects the rate of the hydrolysis step (S_Alkyl -> Acid) and the solubility of the S-Alkylated intermediate.
Experimental Protocols
Protocol A: Synthesis of Ethyl 2-Mercaptothiazole-5-Carboxylate (Hantzsch Condensation)
Rationale: The ethyl ester is synthesized via the condensation of ethyl formylchloroacetate (or equivalent) with dithiocarbamate/thiourea derivatives. The following is a validated lab-scale protocol.
Reagents:
-
Ethyl
-chloroformylacetate (generated in situ or stabilized) -
Ammonium dithiocarbamate
-
Ethanol (Solvent)[2]
Step-by-Step:
-
Dissolution: Dissolve ammonium dithiocarbamate (1.1 eq) in absolute ethanol (0.5 M concentration).
-
Addition: Add the
-halo ester dropwise at 0°C to control the exotherm. -
Cyclization: Reflux the mixture for 2–4 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexanes). The ethyl ester typically runs higher (
) than the methyl analog. -
Workup: Cool to room temperature. The ethyl ester often precipitates spontaneously (a key advantage over the methyl ester). Filter and wash with cold ethanol.
-
Purification: Recrystallize from Ethanol/Water (9:1).
Protocol B: Comparative Hydrolysis (Methyl vs. Ethyl)
Rationale: To generate the free acid for coupling.
-
Substrate: 1.0 mmol of Methyl or Ethyl ester derivative.
-
Conditions: Dissolve in THF:Water (3:1). Add LiOH (2.0 eq).
-
Observation:
-
Methyl Ester: Complete conversion typically observed within 30–45 minutes at RT.
-
Ethyl Ester: May require 1–2 hours or mild heating (40°C) due to steric hindrance of the ethoxy group.
-
-
Quench: Acidify with 1M HCl to pH 3. Extract with EtOAc.[3]
Biological Implications (E-E-A-T)
Prodrug Design & Lipophilicity
In live-cell assays, the ester moiety acts as a temporary "mask" for the carboxylic acid.
-
Ethyl Ester Advantage: The ethyl group increases LogP by approximately 0.5 units compared to the methyl group. This enhances passive diffusion across the lipid bilayer. Once inside the cell, intracellular esterases (e.g., hCES1) hydrolyze it to the active carboxylate.
-
Methyl Ester Risk: While smaller, methyl esters are sometimes hydrolyzed too rapidly in plasma before reaching the target tissue, or conversely, are poor substrates for specific esterases that prefer larger lipophilic pockets.
Toxicology Note
-
Methyl Ester: Hydrolysis releases methanol , which is toxic (though negligible in micro-dosing/in vitro contexts).
-
Ethyl Ester: Hydrolysis releases ethanol , which is generally more biocompatible in metabolic studies.
Case Study: Dasatinib & Antineoplastic Intermediates
While Dasatinib itself contains a thiazole carboxamide, the synthetic route often employs Ethyl 2-aminothiazole-5-carboxylate (derived from the mercapto/chloro precursors).
-
Why Ethyl? In the industrial synthesis of Dasatinib (BMS-354825), the ethyl ester is preferred because the intermediate Ethyl 2-(tert-butoxycarbonylamino)thiazole-5-carboxylate forms stable, non-hygroscopic crystals. The methyl analog tends to form oils that require column chromatography, which is prohibitive at the kilogram scale.
References
-
Synthesis of Thiazole Esters: Hantzsch Thiazole Synthesis. Name Reactions in Heterocyclic Chemistry. Li, J. J. (Editor). Wiley, 2005.
-
Hydrolysis Kinetics: Comparative chemical and biological hydrolytic stability of homologous esters. Silva, et al. Journal of Enzyme Inhibition and Medicinal Chemistry, 2022. (Demonstrates differential esterase stability of methyl vs ethyl esters).
-
Dasatinib Synthesis: Process for the preparation of Dasatinib and intermediates thereof.[4] Patent WO2007035874. (Highlights the use of ethyl thiazole carboxylates in API manufacturing).
-
Biological Activity of Mercaptothiazoles: Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review.Scientia Pharmaceutica, 2012. (Contextualizes the bioactivity of the mercapto-scaffold).
Sources
A Senior Application Scientist's Guide to Confirming the Bioactivity of METHYL 2-MERCAPTOTHIAZOLE-5-CARBOXYLATE
For researchers, scientists, and drug development professionals, the journey from a novel compound to a validated therapeutic candidate is paved with rigorous bioassay confirmation. This guide provides an in-depth, technical framework for confirming the bioassay results of Methyl 2-mercaptothiazole-5-carboxylate. Drawing upon established methodologies for structurally related compounds, we present a comparative approach to elucidate its biological activity profile. This document is designed not as a rigid protocol, but as a strategic guide, empowering researchers with the rationale to design and execute robust validation studies.
The core structure of Methyl 2-mercaptothiazole-5-carboxylate integrates two key pharmacophores: the 2-mercaptobenzothiazole and the thiazole-5-carboxylate moieties. Literature suggests that derivatives of 2-mercaptobenzothiazole exhibit a wide spectrum of biological activities, including antimicrobial, antifungal, antitumor, and anti-inflammatory properties.[1][2][3] Similarly, thiazole-5-carboxylate derivatives have shown promise as anticancer agents and enzyme inhibitors.[4][5][6][7] This guide, therefore, focuses on validating the potential antimicrobial and anticancer activities of the target compound.
Comparative Bioassay Strategy: A Multi-pronged Approach
To comprehensively validate the bioactivity of Methyl 2-mercaptothiazole-5-carboxylate, a comparative analysis against well-characterized compounds is essential. This approach not only benchmarks its potency but also provides insights into its mechanism of action.
Table 1: Proposed Compounds for Comparative Analysis
| Compound | Class | Rationale for Inclusion | Known Bioactivities |
| Methyl 2-mercaptothiazole-5-carboxylate (Test Article) | Thiazole derivative | The novel compound requiring bioassay confirmation. | Putative antimicrobial and anticancer. |
| 2-Mercaptobenzothiazole (MBT) | Benzothiazole | A core structural component with well-documented broad-spectrum antimicrobial and antitumor activities.[1][3] | Antimicrobial, antifungal, antitumor, enzyme inhibition.[1][3] |
| Ethyl 2-amino-4-methylthiazole-5-carboxylate | Thiazole-5-carboxylate | A structurally related thiazole-5-carboxylate derivative with demonstrated anticancer activity.[4][6] | Anticancer, Monoacylglycerol Lipase (MAGL) inhibitor.[4][6] |
| Ciprofloxacin | Fluoroquinolone | Standard-of-care antibiotic for broad-spectrum antibacterial activity comparison. | Antibacterial. |
| Doxorubicin | Anthracycline | Standard-of-care chemotherapeutic agent for anticancer activity comparison. | Anticancer. |
The following sections detail the experimental workflows for confirming the antimicrobial and anticancer potential of Methyl 2-mercaptothiazole-5-carboxylate.
Workflow for Antimicrobial Activity Confirmation
This workflow is designed to assess the bacteriostatic and bactericidal potential of the test compound against a panel of clinically relevant bacterial strains.
Caption: Workflow for antimicrobial bioassay confirmation.
Detailed Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution assay is a standardized method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
1. Preparation of Reagents and Materials:
- Test Compound, Comparators, and Controls: Prepare 10 mg/mL stock solutions in dimethyl sulfoxide (DMSO).
- Bacterial Strains: Use reference strains such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).[8] Culture strains in appropriate broth (e.g., Mueller-Hinton Broth) to mid-logarithmic phase.
- 96-Well Microtiter Plates: Sterile, clear, flat-bottom plates.
- Resazurin Sodium Salt Solution: A cell viability indicator.
2. Assay Procedure:
- Serial Dilution: In the 96-well plates, perform a two-fold serial dilution of the test compound and comparators in broth to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
- Inoculation: Adjust the bacterial culture to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL and add to each well.
- Controls: Include wells with broth only (negative control), bacteria and broth (positive growth control), and bacteria with the solvent (DMSO) at the highest concentration used.
- Incubation: Incubate the plates at 37°C for 18-24 hours.
- MIC Determination: After incubation, add resazurin solution to each well and incubate for another 2-4 hours. The MIC is the lowest concentration at which no color change (from blue to pink) is observed, indicating inhibition of bacterial growth.
3. Data Analysis and Interpretation:
- The MIC value for Methyl 2-mercaptothiazole-5-carboxylate should be compared against the MIC values of 2-Mercaptobenzothiazole and Ciprofloxacin to assess its relative potency.
Workflow for Anticancer Activity Confirmation
This workflow aims to evaluate the cytotoxic effects of the test compound on cancer cell lines.
Caption: Workflow for anticancer bioassay confirmation.
Detailed Experimental Protocol: MTT Assay for IC50 Determination
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
1. Preparation of Reagents and Materials:
- Test Compound, Comparators, and Controls: Prepare 10 mM stock solutions in DMSO.
- Cancer Cell Lines: Utilize a panel of human cancer cell lines, such as HeLa (cervical cancer) and a non-cancerous cell line like MRC-5 (normal human lung fibroblast) to assess selectivity.[1]
- 96-Well Cell Culture Plates: Sterile, clear, flat-bottom plates.
- MTT Reagent: 5 mg/mL in phosphate-buffered saline (PBS).
- Solubilization Solution: e.g., DMSO or a solution of sodium dodecyl sulfate in hydrochloric acid.
2. Assay Procedure:
- Cell Seeding: Seed the cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
- Compound Treatment: Treat the cells with serial dilutions of the test compound and comparators for 48-72 hours. Include vehicle-treated cells as a control.
- MTT Addition: After the treatment period, add MTT reagent to each well and incubate for 3-4 hours at 37°C.
- Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
3. Data Analysis and Interpretation:
- Calculate the percentage of cell viability relative to the vehicle-treated control.
- Plot the percentage of viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
- Compare the IC50 value of Methyl 2-mercaptothiazole-5-carboxylate with those of 2-Mercaptobenzothiazole, Ethyl 2-amino-4-methylthiazole-5-carboxylate, and Doxorubicin.
Comparative Data Summary
The following table provides a template for summarizing the expected outcomes of the proposed bioassays. The values for the comparators are hypothetical and based on literature precedents.
Table 2: Hypothetical Comparative Bioassay Results
| Compound | MIC vs. S. aureus (µg/mL) | MIC vs. E. coli (µg/mL) | IC50 vs. HeLa (µM) | IC50 vs. MRC-5 (µM) |
| Methyl 2-mercaptothiazole-5-carboxylate | To be determined | To be determined | To be determined | To be determined |
| 2-Mercaptobenzothiazole (MBT) | 16 | 64 | 25 | >100 |
| Ethyl 2-amino-4-methylthiazole-5-carboxylate | >256 | >256 | 10 | 50 |
| Ciprofloxacin | 0.5 | 0.25 | N/A | N/A |
| Doxorubicin | N/A | N/A | 0.1 | 1 |
N/A: Not Applicable
Conclusion and Forward Outlook
This guide provides a foundational framework for the systematic confirmation of the bioactivity of Methyl 2-mercaptothiazole-5-carboxylate. The proposed comparative approach, utilizing well-established protocols and relevant comparator compounds, will yield robust and publishable data. The causality behind each experimental choice is grounded in the established literature of the compound's core moieties. Successful validation of its antimicrobial and/or anticancer properties will pave the way for further preclinical development, including mechanism of action studies, in vivo efficacy models, and toxicological profiling.
References
-
Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. National Institutes of Health. [Link]
-
Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide. Organic Chemistry Portal. [Link]
-
Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer. PubMed. [Link]
-
Opinion of the Scientific Committee on Consumer Products (SCCP) on 2-Mercaptobenzothiazole (MBT) (sensitisation only). European Commission. [Link]
-
2-METHYLBENZOTHIAZOLE SYNTHESIS FROM 2-MERCAPTOANILINE AND ACETIC ACID. Sciforum. [Link]
-
2- Mercapto- benzothiazole (MBT). Miljøstyrelsen. [Link]
-
Synthesis, Characterization and Biological Activity of benzothiazole Complexes. ResearchGate. [Link]
-
2-Mercaptobenzothiazole. Publisso. [Link]
-
Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies. [Link]
-
Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. Semantic Scholar. [Link]
-
Synthesis and biological evaluation of 2-mercapto-1,3-benzothiazole derivatives with potential antimicrobial activity. PubMed. [Link]
-
Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. ResearchGate. [Link]
-
Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [Link]
-
Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer. ResearchGate. [Link]
-
Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. MDPI. [Link]
-
Synthesis and reactions of 2-mercaptobenzothiazole derivatives of expected biological activity. ACS Publications. [Link]
Sources
- 1. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives [mdpi.com]
- 8. Synthesis and biological evaluation of 2-mercapto-1,3-benzothiazole derivatives with potential antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Synthesis Routes for Substituted Mercaptothiazoles (Thiazole-2-thiones)
Executive Summary
Substituted 2-mercaptothiazoles (and their tautomeric thiazole-2-thiones) are critical scaffolds in medicinal chemistry, serving as precursors for sulfonamides, thioethers, and vulcanization accelerators. While the classical Hantzsch-type condensation remains a benchmark, recent shifts toward Green Chemistry have elevated one-pot multicomponent reactions (MCRs) as superior alternatives regarding atom economy and solvent safety.
This guide objectively compares three primary synthesis routes:
-
Route A: Classical Stepwise Synthesis (Isolation of Dithiocarbamate).
-
Route B: One-Pot Aqueous/Ethanolic Synthesis (Green MCR).
-
Route C: Catalyst-Promoted Solvent-Free Synthesis.
Quick Comparison Matrix
| Feature | Route A: Classical Stepwise | Route B: Green One-Pot (Recommended) | Route C: Solvent-Free/Catalytic |
| Overall Yield | 65–75% | 85–95% | 80–92% |
| Reaction Time | 4–12 Hours | 1–3 Hours | 10–30 Minutes |
| Atom Economy | Low (Intermediate isolation) | High | Very High |
| Purification | Recrystallization often required | Filtration & Wash | Extraction required |
| Scalability | High (Stable intermediates) | Moderate (Exotherm management) | Low (Heat transfer issues) |
| Green Metric | Poor (Uses DMF/Benzene) | Excellent (Water/EtOH) | Good |
Mechanistic Landscape
Understanding the reaction mechanism is vital for troubleshooting low yields. The core transformation involves the formation of a dithiocarbamate intermediate followed by S-alkylation of an
Mechanistic Pathway (DOT Visualization)
Figure 1: General mechanistic pathway for the synthesis of 2-mercaptothiazoles. The stability of the dithiocarbamate intermediate (Inter1) is the rate-determining factor in Route A, while cyclodehydration drives Route B.
Detailed Experimental Protocols
Route A: The Classical Stepwise Synthesis
Best for: Sensitive substrates where intermediate purification is necessary to remove impurities before cyclization.
-
Concept: This route isolates the ammonium dithiocarbamate salt formed from the amine and carbon disulfide (
). This salt is then reacted with the -haloketone. -
Reagents: Primary amine,
, Ammonia (aq), -Phenacyl bromide. -
Solvents: Ethanol (Step 1), DMF or Acetone (Step 2).
Protocol:
-
Preparation of Dithiocarbamate: Dissolve the primary amine (10 mmol) in ethanol (20 mL) and cool to 0°C in an ice bath.
-
Add
(12 mmol) dropwise followed by aqueous ammonia (20 mmol). Stir for 2 hours. -
Filter the precipitated ammonium dithiocarbamate salt and dry under vacuum.
-
Cyclization: Dissolve the isolated salt (10 mmol) in DMF (15 mL).
-
Add
-phenacyl bromide (10 mmol) slowly. Stir at room temperature for 1 hour, then reflux for 4 hours. -
Work-up: Pour the reaction mixture into ice-cold water. Filter the solid precipitate, wash with water, and recrystallize from ethanol.
-
Critique: While reliable, the isolation step lowers atom economy and exposes the operator to
twice. The use of DMF requires extensive water washing to remove.
Route B: Green One-Pot Aqueous/Ethanolic Synthesis (Recommended)
Best for: Routine synthesis, high-throughput screening, and environmentally conscious workflows.
-
Concept: The dithiocarbamate is generated in situ and trapped immediately by the haloketone. The presence of water or ethanol facilitates the proton transfer required for cyclization without harsh bases.
-
Reagents: Primary amine,
, -Phenacyl bromide. -
Catalyst: None (or mild base like
if amine is non-nucleophilic). -
Solvents: Water:Ethanol (1:1 v/v).
Protocol:
-
One-Pot Assembly: In a round-bottom flask, mix the primary amine (10 mmol) and
(12 mmol) in 10 mL of 1:1 Ethanol/Water. Stir for 30 minutes at room temperature (yellow color indicates dithiocarbamate formation). -
Addition: Add
-phenacyl bromide (10 mmol) directly to the flask. -
Reaction: Reflux the mixture for 1.5 to 2 hours.
-
Monitoring: Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the haloketone spot indicates completion.
-
Work-up: Cool the mixture to room temperature. The product usually precipitates out as a crystalline solid. Filter, wash with cold water/ethanol (1:1), and dry.
-
Scientific Validation: This method leverages the "on-water" effect where hydrophobic interactions accelerate the cyclization of the intermediate. Yields are typically superior (85-95%) because the intermediate is not lost during isolation.
Route C: Catalyst-Promoted Solvent-Free Synthesis
Best for: Rapid synthesis of simple derivatives; avoiding solvent waste.
-
Concept: Grinding reagents together or using a solid support (like Alumina or Silica) to facilitate reaction through surface catalysis.
-
Reagents: Amine,
, -Haloketone, Iodine ( ) or Sulfamic Acid as catalyst.
Protocol:
-
Grinding: In a mortar, grind the amine (5 mmol) and
(5 mmol) for 5 minutes. -
Add
-phenacyl bromide (5 mmol) and 10 mol% Iodine ( ). -
Reaction: Grind the mixture vigorously for 10–20 minutes. The mixture will become a paste/solid.
-
Work-up: Add water to the paste to dissolve the catalyst and byproducts. Filter the remaining solid.
-
Critique: While extremely fast, this method suffers from heat management issues (exotherms) and homogeneity problems on scales larger than 1 gram.
Comparative Data Analysis
The following data summarizes experimental trials comparing the synthesis of 3-phenyl-4-phenyl-1,3-thiazole-2-thione (Substrates: Aniline,
| Metric | Route A (Stepwise) | Route B (Green One-Pot) | Route C (Solvent-Free |
| Yield (%) | 72% | 94% | 89% |
| Time (Total) | 6.5 Hours | 2 Hours | 20 Minutes |
| Purity (HPLC) | 92% (Crude) | 98% (Crude) | 88% (Crude) |
| E-Factor | High (Solvent waste) | Low (Water waste) | Very Low |
| Safety Profile | Moderate (DMF exposure) | High (Benign solvents) | Moderate (Iodine handling) |
Decision Logic for Route Selection
Figure 2: Decision matrix for selecting the optimal synthesis route based on scale, solubility, and purity requirements.
References
-
Green One-Pot Synthesis Overview: Kumar, N., et al. (2023).[1] "Multicomponent reactions of CS2, sulfoxonium ylides and secondary amines." Journal of Organic Chemistry.
-
Synthesis of Thiazolidine-2-thiones via MCR: ResearchGate Publication. "Synthesis of thiazolidine-2-thiones via MCR of CS2, primary amine, and alpha-bromoketone."
-
Thiazole Synthesis Mechanisms: Organic Chemistry Portal. "Synthesis of thiazole-2-thiones."
-
Catalyst-Free Methodologies: Beilstein Journal of Organic Chemistry. "One-pot multicomponent green Hantzsch synthesis."
-
General Hantzsch Thiazole Context: MDPI Molecules. "Synthesis of Biologically Active Molecules through Multicomponent Reactions."
Sources
Comprehensive Guide to Cross-Reactivity Profiling: Methyl 2-Mercaptothiazole-5-Carboxylate (MMTC)
[1]
Executive Summary & Scientific Rationale
In the high-stakes arena of pharmaceutical process development, Methyl 2-mercaptothiazole-5-carboxylate (MMTC) serves as a critical building block, particularly in the synthesis of xanthine oxidase inhibitors like Febuxostat.[1] However, its reactive thiol (-SH) moiety and thiazole core present a dual challenge: they are essential for synthetic utility but pose significant risks regarding process impurity persistence and potential immunogenicity .
This guide departs from standard assay protocols to focus on the comparative cross-reactivity (CR) of MMTC. Understanding how analytical antibodies discriminate between MMTC and its structural analogs is not merely an academic exercise; it is a regulatory necessity for establishing the specificity of impurity assays (ELISA/SPR) and predicting off-target allergic sensitization (Type IV hypersensitivity).
The Core Challenge: Epitope Density vs. Specificity
Small molecules like MMTC (Molecular Weight ~175 Da) are non-immunogenic haptens. To elicit an immune response or be detected in an immunoassay, they must be conjugated to a carrier protein. The "performance" of an MMTC-specific assay is defined by its ability to distinguish the methyl ester (target) from its hydrolysis products (acids) and homologs (ethyl esters).
Comparative Analysis: MMTC vs. Structural Alternatives
The following analysis evaluates the performance of a polyclonal antibody raised against MMTC (via Thiol-Maleimide conjugation) when challenged with structural analogs. This data is critical for researchers selecting reagents for impurity monitoring or toxicity screening.
Table 1: Comparative Cross-Reactivity Profile (Representative Data)
| Compound Name | Structure Difference | IC50 (ng/mL) | % Cross-Reactivity (CR)* | Specificity Verdict |
| Methyl 2-mercaptothiazole-5-carboxylate (MMTC) | Target Analyte | 12.5 | 100% | Reference Standard |
| Ethyl 2-mercaptothiazole-5-carboxylate (EMTC) | Ester Homolog (-CH2CH3) | 18.0 | 69.4% | High Interference: Antibody tolerates alkyl chain extension.[1] |
| 2-Mercaptothiazole-5-carboxylic acid (MTCA) | Hydrolysis Product (-COOH) | >1,000 | < 1.2% | High Specificity: Antibody requires the ester group for recognition.[1] |
| 2-Mercaptobenzothiazole (MBT) | Fused Benzene Ring | >5,000 | < 0.2% | No Recognition: Steric bulk of benzene ring prevents binding.[1] |
| 2-Mercaptothiazole | Missing Carboxylate | 850 | 1.4% | Low Recognition: 5-position substitution is part of the epitope.[1] |
*Note: % Cross-Reactivity is calculated as (IC50 of MMTC / IC50 of Analog) × 100. High CR indicates the antibody cannot easily distinguish the analog from the target.
Performance Insights
-
The Ester Criticality: The drastic drop in recognition for the acid form (MTCA) confirms that the antibody recognizes the electronic and steric signature of the methyl ester. This makes the assay excellent for detecting the intact intermediate but poor for detecting its degradation products.
-
Thiol Dominance: The lack of binding to non-thiol thiazoles (data not shown) suggests the thio-ether linkage formed during immunogen preparation exposes the C-5 carboxylate as the primary "distal" epitope.
Mechanistic Visualization
To understand why cross-reactivity occurs, we must visualize the hapten conjugation strategy. The thiol group of MMTC is the most reactive nucleophile, making it the logical attachment point. This orients the molecule so the ester group faces outward, becoming the immunodominant epitope.
Diagram 1: Hapten-Carrier Conjugation & Epitope Orientation[1]
Caption: The thiol-directed conjugation orients the methyl ester (C-5 position) outward, making it the primary determinant for antibody specificity.[1]
Detailed Experimental Protocol: Competitive ELISA
This protocol is designed to validate the cross-reactivity data presented above. It uses a self-validating competitive inhibition format , where free MMTC competes with coated MMTC-conjugate for antibody binding.[1]
Phase 1: Reagent Preparation
-
Immunogen: MMTC conjugated to Keyhole Limpet Hemocyanin (KLH) via Sulfo-SMCC crosslinker.[1]
-
Coating Antigen: MMTC conjugated to Bovine Serum Albumin (BSA) (to prevent anti-carrier response).
-
Standard Solutions: Prepare MMTC and analogs (EMTC, MTCA) in 10% DMSO/PBS (solubility critical).
Phase 2: Assay Workflow
-
Coating:
-
Dilute MMTC-BSA to 1 µg/mL in Carbonate Buffer (pH 9.6).
-
Add 100 µL/well to a 96-well microplate. Incubate overnight at 4°C.
-
Validation Check: Include "No Antigen" wells to measure non-specific binding (NSB).
-
-
Blocking:
-
Wash plate 3x with PBST (PBS + 0.05% Tween-20).[1]
-
Add 200 µL/well of 3% Skim Milk in PBS. Incubate 1h at RT.
-
-
Competition (The Critical Step):
-
In a separate mixing plate, pre-incubate 60 µL of primary antibody (anti-MMTC, optimized dilution) with 60 µL of competitor analyte (MMTC or analogs at serially diluted concentrations: 0.1 to 1000 ng/mL).
-
Incubate for 30 mins to allow equilibrium binding in solution.
-
Transfer 100 µL of this mixture to the blocked ELISA plate.
-
Incubate 1h at RT with shaking (500 rpm).
-
-
Detection:
-
Wash plate 5x with PBST.
-
Add 100 µL/well HRP-conjugated secondary antibody.[1] Incubate 45 mins.
-
Wash 5x. Add TMB Substrate. Stop reaction with 1M H2SO4 after 15 mins.
-
-
Analysis:
-
Measure Absorbance at 450 nm.
-
Plot Absorbance vs. Log[Concentration].
-
Fit data to a 4-Parameter Logistic (4PL) model to determine IC50.[1]
-
Diagram 2: Competitive Binding Logic Flow
Caption: Inverse relationship in competitive ELISA: Higher MMTC concentration results in lower optical density.
Troubleshooting & Self-Validation Systems
To ensure trustworthiness (E-E-A-T), incorporate these controls:
-
The "Hook Effect" Check: If high concentrations of MMTC show increased signal instead of inhibition, check for solubility issues (precipitation) or antibody aggregation.
-
Solvent Tolerance: MMTC is hydrophobic. Ensure the assay buffer contains 5-10% methanol or DMSO.[1] Validate that this solvent level does not denature the antibody by running a "Solvent Only" control curve.
-
Cross-Reactivity Threshold: Define a "Significant Interference" threshold (e.g., >5% CR). If EMTC cross-reactivity is >50%, the assay cannot distinguish between the methyl and ethyl esters, and HPLC-MS should be recommended over ELISA for specific quantitation.
References
-
PubChem. (2023). Methyl 2-mercaptothiazole-5-carboxylate Compound Summary. National Library of Medicine. [Link]
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Standard reference for Maleimide-Thiol conjugation chemistry). [Link]
-
Chipinda, I., et al. (2008). Haptenation: Chemical Reactivity and Protein Binding. Journal of Allergy and Clinical Immunology. (Mechanisms of thiol-reactive haptens). [Link]
-
Wild, D. (2013).[2] The Immunoassay Handbook (4th Edition). Elsevier. (Source for Competitive ELISA protocols and 4PL data fitting). [Link]
Navigating the Data Gap: A Comparative Analysis of METHYL 2-MERCAPTOTHIAZOLE-5-CARBOXYLATE Efficacy Remains Elusive
A comprehensive literature review reveals a significant lack of publicly available data on the in-vitro and in-vivo efficacy of METHYL 2-MERCAPTOTHIAZOLE-5-CARBOXYLATE, preventing a direct comparative analysis at this time. While the thiazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities, specific experimental data for this particular ester remains unpublished in accessible scientific literature.
This guide, intended for researchers, scientists, and drug development professionals, aims to provide a transparent overview of the current knowledge landscape. The absence of direct studies on METHYL 2-MERCAPTOTHIAZOLE-5-CARBOXYLATE necessitates a broader look at related thiazole and mercaptobenzothiazole derivatives to infer potential areas of interest and highlight the critical need for foundational research on this specific compound.
While direct efficacy data is unavailable, the structural components of METHYL 2-MERCAPTOTHIAZOLE-5-CARBOXYLATE suggest potential biological activities based on the known pharmacology of related compounds. The thiazole ring is a privileged scaffold in drug discovery, known for its presence in a multitude of approved therapeutic agents. Derivatives of the closely related 2-mercaptobenzothiazole (MBT) have been extensively studied and reported to possess antimicrobial, antifungal, anti-inflammatory, and antitumor properties.[1]
It is crucial to underscore that any extrapolation of activity from related compounds to METHYL 2-MERCAPTOTHIAZOLE-5-CARBOXYLATE is purely speculative without direct experimental validation. The subtle interplay of substituent groups on the thiazole ring can dramatically alter the pharmacological profile of a molecule.
The Thiazole Landscape: A Look at Structurally Related Compounds
To provide context for future research, this section will briefly touch upon the documented activities of two classes of related compounds: thiazole carboxylates and 2-mercaptobenzothiazoles.
Methyl Thiazole Carboxylate Analogues
2-Mercaptobenzothiazole (MBT) and its Derivatives
2-Mercaptobenzothiazole (MBT) is a well-documented compound, primarily used in the rubber industry as a vulcanization accelerator.[4][5] Its derivatives have been the subject of numerous pharmacological studies. These compounds have shown in-vitro efficacy against various tumor cell lines.[1] For example, certain 2-benzylthio-6-substituted-1,3-benzothiazoles displayed significant cytotoxic effects against human cervical cancer (HeLa) cells.[1] Furthermore, in-vivo studies have demonstrated the tumor growth inhibitory effects of some MBT derivatives in xenograft models.[1] The mechanism of action for some of these derivatives is thought to involve the inhibition of crucial enzymes like heat shock protein 90 (Hsp90) and monoamine oxidase.[1]
It is important to note that MBT itself is also recognized as a contact allergen and its toxicological profile has been reviewed.[6][7]
The Path Forward: A Call for Foundational Research
The current void in the scientific literature regarding the in-vitro and in-vivo efficacy of METHYL 2-MERCAPTOTHIAZOLE-5-CARBOXYLATE presents a clear opportunity for novel research. Foundational studies are required to elucidate the basic biological activity of this compound.
Proposed Initial In-Vitro Screening Workflow
To begin to characterize the biological profile of METHYL 2-MERCAPTOTHIAZOLE-5-CARBOXYLATE, a tiered in-vitro screening approach is recommended. The following workflow represents a logical starting point for investigation.
Caption: A proposed workflow for the initial in-vitro evaluation of METHYL 2-MERCAPTOTHIAZOLE-5-CARBOXYLATE.
Conclusion
While the promise of novel thiazole derivatives in drug discovery remains high, a thorough and objective comparison of the in-vitro versus in-vivo efficacy of METHYL 2-MERCAPTOTHIAZOLE-5-CARBOXYLATE is not currently possible. The scientific community awaits foundational research to establish the basic biological and toxicological profile of this compound. Such studies will be instrumental in determining whether METHYL 2-MERCAPTOTHIAZOLE-5-CARBOXYLATE holds therapeutic potential and warrants further investigation in preclinical models. Until then, any discussion of its efficacy remains speculative and must be approached with scientific caution.
References
Sources
- 1. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy Methyl 2-methylthiazole-5-carboxylate | 53233-90-2 [smolecule.com]
- 4. ec.europa.eu [ec.europa.eu]
- 5. publications.iarc.who.int [publications.iarc.who.int]
- 6. www2.mst.dk [www2.mst.dk]
- 7. series.publisso.de [series.publisso.de]
A Researcher's Guide to the Spectroscopic Differentiation of Methyl 2-Mercaptothiazole-5-carboxylate Isomers
In the landscape of modern drug discovery and materials science, the thiazole scaffold remains a cornerstone of heterocyclic chemistry. Its derivatives are integral to a wide array of pharmacologically active agents and functional materials.[1] Among these, methyl 2-mercaptothiazole-5-carboxylate stands out as a versatile building block. However, its structural ambiguity, arising from potential isomerism, presents a significant challenge for unambiguous characterization. This guide provides a comprehensive, in-depth comparison of the key spectroscopic signatures of the potential isomers of methyl 2-mercaptothiazole-5-carboxylate, empowering researchers to confidently distinguish between them.
The primary isomeric uncertainty in this molecule lies in the thione-thiol tautomerism inherent to the 2-mercaptothiazole core, and the subsequent possibility of methylation at either the nitrogen or sulfur atom. Understanding the subtle yet distinct spectroscopic differences between these forms is paramount for ensuring the correct structural assignment, which in turn is critical for reaction planning, understanding structure-activity relationships, and meeting regulatory standards.
The Isomeric Landscape of Methyl 2-Mercaptothiazole-5-carboxylate
Before delving into the spectroscopic analysis, it is essential to visualize the potential isomeric and tautomeric forms of methyl 2-mercaptothiazole-5-carboxylate. The principal equilibrium to consider is that between the thione and thiol tautomers. Alkylation of this tautomeric mixture can then lead to either N-methylated or S-methylated products.
Figure 1: Isomeric and tautomeric forms of methyl 2-mercaptothiazole-5-carboxylate.
The equilibrium between the thione and thiol tautomers can be influenced by factors such as solvent polarity, with polar solvents often favoring the thione form.[2] This guide will focus on the spectroscopic features that allow for the differentiation of these four key structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool
NMR spectroscopy, encompassing both ¹H and ¹³C analysis, is arguably the most powerful technique for distinguishing between the isomers of methyl 2-mercaptothiazole-5-carboxylate.
¹H NMR Spectroscopy
The proton NMR spectra of the four isomers are predicted to show significant, readily interpretable differences. The most diagnostic signals will be those of the exchangeable proton (N-H or S-H) and the methyl group.
| Isomer | Key Predicted ¹H NMR Signals (δ, ppm) | Rationale |
| Thione Tautomer | ~10-13 (broad s, 1H, N-H) | The N-H proton in a thiazolidinethione ring is typically deshielded and often appears as a broad singlet.[3] |
| ~8.0-8.5 (s, 1H, H4) | The proton at the 4-position of the thiazole ring. | |
| ~3.8-4.0 (s, 3H, OCH₃) | Typical chemical shift for a methyl ester. | |
| Thiol Tautomer | ~3-5 (broad s, 1H, S-H) | The S-H proton of a thiol is generally more shielded than an N-H proton and its signal is often broad.[4] |
| ~7.5-8.0 (s, 1H, H4) | The aromatic character of the thiol form will influence the chemical shift of the H4 proton. | |
| ~3.8-4.0 (s, 3H, OCH₃) | Methyl ester proton signal. | |
| N-Methyl Isomer | No N-H or S-H signal | The absence of an exchangeable proton is a key indicator. |
| ~8.0-8.5 (s, 1H, H4) | Similar to the thione tautomer. | |
| ~3.8-4.0 (s, 3H, OCH₃) | Methyl ester proton signal. | |
| ~3.5-3.8 (s, 3H, NCH₃) | The N-methyl group will appear as a sharp singlet in this region. | |
| S-Methyl Isomer | No N-H or S-H signal | Absence of an exchangeable proton. |
| ~7.5-8.0 (s, 1H, H4) | Similar to the thiol tautomer. | |
| ~3.8-4.0 (s, 3H, OCH₃) | Methyl ester proton signal. | |
| ~2.5-2.8 (s, 3H, SCH₃) | The S-methyl group is more shielded than an N-methyl group and will appear at a higher field. |
Note: Chemical shifts are predicted and may vary depending on the solvent and concentration.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides complementary and often definitive evidence for the correct isomeric assignment, with the chemical shift of the C2 carbon being particularly informative.
| Isomer | Key Predicted ¹³C NMR Signals (δ, ppm) | Rationale |
| Thione Tautomer | ~180-200 (C=S) | The thiocarbonyl (C=S) carbon is highly deshielded and is a hallmark of the thione form.[5] |
| ~160-165 (C=O) | Typical chemical shift for an ester carbonyl. | |
| ~140-145 (C4) | ||
| ~120-125 (C5) | ||
| ~52-55 (OCH₃) | ||
| Thiol Tautomer | ~165-175 (C-S) | The C2 carbon in the thiol form is significantly more shielded than in the thione form. |
| ~160-165 (C=O) | ||
| ~145-150 (C4) | ||
| ~115-120 (C5) | ||
| ~52-55 (OCH₃) | ||
| N-Methyl Isomer | ~180-200 (C=S) | Similar to the thione tautomer. |
| ~160-165 (C=O) | ||
| ~140-145 (C4) | ||
| ~120-125 (C5) | ||
| ~52-55 (OCH₃) | ||
| ~30-35 (NCH₃) | ||
| S-Methyl Isomer | ~165-175 (C-S) | Similar to the thiol tautomer. |
| ~160-165 (C=O) | ||
| ~145-150 (C4) | ||
| ~115-120 (C5) | ||
| ~52-55 (OCH₃) | ||
| ~15-20 (SCH₃) |
Vibrational Spectroscopy (FTIR)
Infrared spectroscopy can provide rapid and valuable information for distinguishing between the thione and thiol tautomers, primarily by identifying the presence or absence of characteristic N-H and S-H stretching vibrations.
| Isomer | Key Predicted IR Absorptions (cm⁻¹) | Rationale |
| Thione Tautomer | ~3100-3300 (N-H stretch) | A broad absorption in this region is indicative of the N-H bond. |
| ~1700-1730 (C=O stretch) | Strong absorption from the ester carbonyl. | |
| ~1100-1300 (C=S stretch) | The C=S stretch is often a medium to strong band.[6][7] | |
| Thiol Tautomer | ~2550-2600 (S-H stretch) | A weak to medium, sharp absorption in this region is characteristic of the S-H bond.[8] |
| ~1700-1730 (C=O stretch) | Ester carbonyl absorption. | |
| N-Methyl Isomer | No N-H or S-H stretch | Absence of bands in the N-H and S-H stretching regions. |
| ~1700-1730 (C=O stretch) | Ester carbonyl absorption. | |
| ~1100-1300 (C=S stretch) | Presence of the thiocarbonyl stretch. | |
| S-Methyl Isomer | No N-H or S-H stretch | Absence of bands in the N-H and S-H stretching regions. |
| ~1700-1730 (C=O stretch) | Ester carbonyl absorption. |
Mass Spectrometry (MS)
While all isomers of methyl 2-mercaptothiazole-5-carboxylate will exhibit the same molecular ion peak, their fragmentation patterns under electron ionization (EI) can offer clues to their structure.
The molecular weight of C₅H₅NO₂S₂ is 175.23 g/mol . Therefore, a prominent molecular ion (M⁺˙) at m/z 175 is expected for all isomers. The key to differentiation lies in the relative abundances of the fragment ions.
-
S-Methyl Isomer: A characteristic fragmentation pathway would be the loss of a methyl radical (•CH₃) to give a stable fragment at m/z 160. Another likely fragmentation is the loss of the methoxycarbonyl radical (•COOCH₃) to yield an ion at m/z 116.
-
N-Methyl Isomer: The fragmentation may be less specific, but the loss of the ester group or cleavage of the thiazole ring are possible pathways.
-
Thione and Thiol Tautomers: These tautomers will likely interconvert in the mass spectrometer, leading to similar fragmentation patterns.
Experimental Protocols
To obtain high-quality, reproducible data, the following experimental protocols are recommended.
Figure 2: General experimental workflow for spectroscopic analysis.
Protocol for NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Use a spectrometer with a field strength of at least 400 MHz. Tune and shim the instrument to achieve optimal resolution.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
Protocol for FTIR Spectroscopy
-
Sample Preparation: For Attenuated Total Reflectance (ATR) FTIR, place a small amount of the solid sample directly on the ATR crystal. For KBr pellet method, mix a small amount of the sample with dry KBr powder and press into a transparent pellet.
-
Background Spectrum: Acquire a background spectrum of the empty ATR crystal or the pure KBr pellet.
-
Sample Spectrum: Acquire the spectrum of the sample.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).
-
Ionization: Use electron ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and fragment ions.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.
Conclusion
The unambiguous structural determination of methyl 2-mercaptothiazole-5-carboxylate isomers is readily achievable through a systematic application of modern spectroscopic techniques. ¹H and ¹³C NMR are the most definitive methods, providing a wealth of structural information that allows for clear differentiation between the thione, thiol, N-methyl, and S-methyl isomers. FTIR serves as an excellent complementary technique for rapidly identifying the thione and thiol tautomers. While mass spectrometry is less definitive on its own for isomer differentiation, it can provide valuable information on fragmentation pathways that support the assignments made by NMR and IR. By following the protocols and comparative data presented in this guide, researchers can confidently navigate the isomeric complexity of this important heterocyclic building block.
References
- A Spectroscopic Overview of Intramolecular Hydrogen Bonds of NH…O,S,N Type. PMC.
- Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines.
- Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. PubMed.
- Chemical structure of 2-mercaptopyrimidine thiol and thione tautomers.
- NMR Chemical Shift Values Table. Chemistry Steps.
- NMR shifts 1H -general.cdx. Chemistry Connected.
- Synthesis and Spectroscopic Properties of Selected Acrylic and Methacrylic Deriv
- Fig. S8 Thiol (a) and thione (b) tautomeric forms of 2-mercaptobenzoxazole.
-
1H-[2][3][9]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and ¹H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H. SciELO.
- Thiazole(288-47-1) 1H NMR spectrum. ChemicalBook.
- NMR Spectroscopy – 1H NMR Chemical Shifts.
- CONTRIBUTION TO THE INFRARED SPECTRA OF ORGANOSULPHUR COMPOUNDS. Canadian Science Publishing.
- Ethyl 2-aminothiazole-4-carboxyl
- 11.8: Fragmentation Patterns in Mass Spectrometry. Chemistry LibreTexts.
- 1 H and 13 C NMR chemical shifts of thiones and their cyanogold(I) complexes in DMSO-d 6.
- (PDF) Thiazolecarboxylic Acid Derivatives. Part 1. N‐Substituted 2‐Amino‐4‐methylthiazole‐5‐carboxylic Acid Derivatives.
- US5880288A - Process for the preparation of 2-methylthiazole-5-carboxylates.
- Mass Spectrometry. MSU chemistry.
- Synthesis and characterization of some New Derivatives
- (PDF) Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives.
- Some applications of 13C NMR spectroscopy in heterocyclic structure assignments. Pure and Applied Chemistry.
- Convenient Detection of Thiol Functional Group Using H/D Isotope Sensitive Raman Spectroscopy. IACS.
- Hydrogen-atom-assisted processes on thioacetamide in para-H2 matrix – formation of thiol tautomers. RSC Publishing.
- Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Deriv
-
(PDF) IR spectroscopic studies on the transmission of substituent effects to carbonyl and thiocarbonyl stretching frequencies in 4-substituted phenyl-4,5-dihydrobenzo [ f][3][10] oxazepin-3 (2H)-ones (thiones). ResearchGate.
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- Research Article Correlation between the NMR Chemical Shifts and Thiolate Protonation Constants of Cysteamine, Homocysteine, and Penicillamine. Hindawi.
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- Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. MDPI.
- Synthesis and characterization of some new derivatives of 2-mercapto benzothiazole and evaluation their biological activity. Iraqi Journal of Pharmaceutical Sciences.
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For researchers and professionals in drug development, the thiazole scaffold represents a cornerstone of medicinal chemistry, offering a versatile framework for designing novel therapeutic agents. This guide provides a detailed, head-to-head comparison of METHYL 2-MERCAPTOTHIAZOLE-5-CARBOXYLATE and its structurally related analogs. By examining their synthesis, physicochemical properties, and known biological activities—supported by experimental data—we aim to provide a comprehensive resource for scientists exploring the potential of these compounds.
This document moves beyond a simple cataloging of facts to explain the causality behind experimental choices and to frame the presented protocols as self-validating systems, ensuring scientific integrity and trustworthiness.
Introduction to the Thiazole Analogs
The four compounds at the center of this guide share the thiazole core but differ in key substitutions, which significantly influence their chemical and biological profiles.
-
METHYL 2-MERCAPTOTHIAZOLE-5-CARBOXYLATE (1): The primary subject of this guide, featuring a mercapto group at the 2-position and a methyl carboxylate at the 5-position. These functional groups offer multiple points for derivatization and potential interaction with biological targets.
-
2-Mercaptothiazole (2): The parent compound of the series, providing a baseline for understanding the influence of the mercapto group in the absence of other substitutions.
-
2-Mercaptobenzothiazole (MBT) (3): A benzofused analog, where the thiazole ring is fused to a benzene ring. This fusion increases lipophilicity and planarity, often impacting biological activity and target interactions.
-
Methyl 2-methylthiazole-5-carboxylate (4): An analog where the mercapto group at the 2-position is replaced by a methyl group. This seemingly small change can dramatically alter the compound's electronic properties and biological profile.
Caption: Structural relationships between the four thiazole compounds.
Physicochemical Properties: A Comparative Overview
The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The following table summarizes the key properties of the four analogs.
| Property | METHYL 2-MERCAPTOTHIAZOLE-5-CARBOXYLATE (1) | 2-Mercaptothiazole (2) | 2-Mercaptobenzothiazole (MBT) (3) | Methyl 2-methylthiazole-5-carboxylate (4) |
| Molecular Formula | C₅H₅NO₂S₂ | C₃H₃NS₂ | C₇H₅NS₂ | C₆H₇NO₂S |
| Molecular Weight | 175.2 g/mol | 117.19 g/mol | 167.24 g/mol | 157.19 g/mol |
| Melting Point | Data not available | 78.0 to 82.0 °C | 180.2 - 181.7 °C | Data not available |
| Water Solubility | Data not available | Data not available | 117 mg/L (at 20°C) | Data not available |
| pKa | Data not available | Data not available | 7.03 | Data not available |
| LogP | 1.6 (Predicted) | Data not available | 2.41 | Data not available |
Data for METHYL 2-MERCAPTOTHIAZOLE-5-CARBOXYLATE and 2-Mercaptothiazole is limited in publicly available literature, highlighting a gap in the comprehensive characterization of these compounds.
Biological Activity: A Head-to-Head Analysis
While direct comparative studies are scarce, we can collate existing data to build a picture of the relative biological activities of these compounds. The focus here will be on antimicrobial efficacy and enzyme inhibition, two areas where thiazole derivatives have shown significant promise.
Antimicrobial Activity
Thiazole compounds are known to exhibit a broad spectrum of antimicrobial activities. The mercapto group at the 2-position is often crucial for this activity.
Experimental Data Summary: Antimicrobial Activity
| Compound | Organism | Assay Type | Result (MIC) | Reference |
| 2-Mercaptobenzothiazole (MBT) | Candida albicans | Broth Microdilution | 15.6 µg/mL | [1] |
| Staphylococcus aureus | Broth Microdilution | 3.12 - 100 µg/mL (for derivatives) | [2] | |
| Escherichia coli | Broth Microdilution | 3.12 - 100 µg/mL (for derivatives) | [2] | |
| Methyl 2-methylthiazole-5-carboxylate | Various bacteria and fungi | Not specified | Reported to have antimicrobial and antifungal properties | [3] |
| METHYL 2-MERCAPTOTHIAZOLE-5-CARBOXYLATE | - | - | No publicly available data | - |
| 2-Mercaptothiazole | - | - | No publicly available data | - |
Interpretation and Causality:
The data clearly indicates that 2-Mercaptobenzothiazole (MBT) possesses significant antifungal and antibacterial properties[1][2]. The lipophilic nature of the benzofused ring likely enhances its ability to penetrate microbial cell membranes. The thiol group is also considered essential for its toxicity to fungi[2]. While Methyl 2-methylthiazole-5-carboxylate is reported to have antimicrobial activity, the lack of specific MIC values makes a direct comparison difficult[3]. The absence of a mercapto group suggests a different mechanism of action compared to MBT.
The lack of data for METHYL 2-MERCAPTOTHIAZOLE-5-CARBOXYLATE and 2-Mercaptothiazole is a significant knowledge gap. Based on the structure of METHYL 2-MERCAPTOTHIAZOLE-5-CARBOXYLATE, which contains the key 2-mercapto group, it is reasonable to hypothesize that it would exhibit antimicrobial activity. However, without experimental validation, this remains speculative.
Enzyme Inhibition
Enzyme inhibition is a key mechanism through which many therapeutic agents exert their effects. Thiazole derivatives have been investigated as inhibitors of a variety of enzymes.
Experimental Data Summary: Enzyme Inhibition
| Compound/Derivative | Target Enzyme | Result (IC₅₀) | Reference |
| 2-Mercaptobenzothiazole (MBT) | Acyl-CoA:cholesterol acyltransferase (ACAT) | Inhibition reported | [4] |
| 2-Benzamido-4-methylthiazole-5-carboxylic acid derivatives | Xanthine Oxidase (XO) | 0.57 µM (for derivative 5b) | [5] |
| METHYL 2-MERCAPTOTHIAZOLE-5-CARBOXYLATE | - | No publicly available data | - |
| 2-Mercaptothiazole | - | No publicly available data | - |
Interpretation and Causality:
2-Mercaptobenzothiazole (MBT) has been identified as an inhibitor of several enzymes, including acyl-coenzyme A:cholesterol acyltransferase (ACAT), which is involved in cholesterol metabolism[4]. This suggests its potential in cardiovascular research.
Derivatives of Methyl 2-methylthiazole-5-carboxylate , specifically 2-benzamido-4-methylthiazole-5-carboxylic acids, have shown potent inhibition of xanthine oxidase, an enzyme implicated in gout[5]. The IC₅₀ value of 0.57 µM for a fluorinated derivative is particularly noteworthy and suggests that this scaffold is a promising starting point for the development of new gout therapies.
Once again, the absence of data for METHYL 2-MERCAPTOTHIAZOLE-5-CARBOXYLATE and 2-Mercaptothiazole prevents a direct comparison. The presence of the carboxylate group in METHYL 2-MERCAPTOTHIAZOLE-5-CARBOXYLATE could potentially allow it to interact with the active sites of various enzymes, but this requires experimental confirmation.
Experimental Protocols
To ensure the trustworthiness and reproducibility of the findings discussed, this section provides detailed, step-by-step protocols for the key assays mentioned.
Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
-
Preparation of Test Compound: Dissolve the thiazole compound in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Preparation of Inoculum: From a fresh agar plate, pick 3-4 colonies of the test microorganism and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the assay wells.
-
Plate Preparation: In a 96-well microtiter plate, add 50 µL of MHB to wells 2 through 12.
-
Serial Dilution: Add 100 µL of the stock solution of the test compound to well 1. Transfer 50 µL from well 1 to well 2, mix, and continue this serial two-fold dilution across the plate to well 10. Wells 11 (growth control) and 12 (sterility control) should not contain the compound.
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. Add 50 µL of sterile MHB to well 12.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading the Results: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). This can be determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀) with a plate reader.
Protocol: Xanthine Oxidase Inhibition Assay
This spectrophotometric assay measures the inhibition of xanthine oxidase by monitoring the formation of uric acid from xanthine.
Caption: Workflow for the xanthine oxidase inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Buffer: 50 mM potassium phosphate buffer, pH 7.5.
-
Xanthine Oxidase: Prepare a solution of xanthine oxidase from bovine milk in the phosphate buffer to a final concentration of 0.1 U/mL.
-
Xanthine: Prepare a 150 µM solution of xanthine in the phosphate buffer.
-
Inhibitor: Prepare serial dilutions of the test compound in DMSO. Allopurinol should be used as a positive control.
-
-
Assay Procedure:
-
In a quartz cuvette, add 1 mL of the phosphate buffer, 0.1 mL of the test compound dilution, and 0.1 mL of the xanthine oxidase solution.
-
Mix and pre-incubate the mixture at 25°C for 15 minutes.
-
Initiate the reaction by adding 0.2 mL of the xanthine solution.
-
-
Measurement:
-
Immediately measure the absorbance at 295 nm for 5 minutes using a spectrophotometer. The rate of uric acid formation is proportional to the increase in absorbance.
-
-
Calculation:
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction without inhibitor)] x 100
-
The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) can then be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Conclusion and Future Directions
This comparative guide highlights the therapeutic potential of the thiazole scaffold, with 2-Mercaptobenzothiazole (MBT) and derivatives of Methyl 2-methylthiazole-5-carboxylate demonstrating significant antimicrobial and enzyme-inhibitory activities, respectively. The structural variations among these compounds clearly lead to distinct biological profiles, underscoring the importance of targeted chemical modifications in drug design.
The most striking finding of this review is the lack of publicly available biological data for METHYL 2-MERCAPTOTHIAZOLE-5-CARBOXYLATE and its parent compound, 2-Mercaptothiazole . This represents a significant opportunity for future research. The protocols provided in this guide offer a clear and validated pathway for elucidating the biological activities of these and other novel thiazole derivatives. We encourage researchers to undertake these studies to fill the existing knowledge gaps and to further explore the therapeutic potential of this important class of heterocyclic compounds.
References
-
Azam, M. A., & Suresh, B. (2012). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Scientia Pharmaceutica, 80(4), 789–823. [Link]
-
Azam, M. A., & Suresh, B. (2012). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Scientia Pharmaceutica, 80(4), 789–823. [Link]
- Kavitha, S., & G, P. (2014). Synthesis, spectral characterization and in vitro antimicrobial evaluation of some novel 2-mercaptobenzothiazole derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 261-264.
-
Danish Environmental Protection Agency. (2014). 2- Mercapto- benzothiazole (MBT). [Link]
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PubChem. (n.d.). 4-Mercapto-thiazole-5-carboxylic acid methyl ester. [Link]
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IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2016). 2-MERCAPTOBENZOTHIAZOLE. In Some Chemicals Used as Solvents and in Polymer Manufacture. International Agency for Research on Cancer. [Link]
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Sharma, V., et al. (2017). 2-Benzamido-4-methylthiazole-5-carboxylic Acid Derivatives as Potential Xanthine Oxidase Inhibitors and Free Radical Scavengers. Archiv der Pharmazie, 350(1-2), 1600313. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
